2,4-Dichloro-8-methoxyquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-8-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNPOCHJCGTGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977489 | |
| Record name | 2,4-Dichloro-8-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61948-60-5 | |
| Record name | 2,4-Dichloro-8-methoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61948-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-8-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-8-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dichloro-8-methoxyquinazoline physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichloro-8-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its synthesis, reactivity, and potential biological significance, with a focus on its role as a versatile intermediate for the synthesis of novel bioactive molecules.
Core Physical and Chemical Properties
This compound is a solid organic compound. Its core properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂O | PubChem |
| Molecular Weight | 229.06 g/mol | PubChem |
| CAS Number | 61948-60-5 | PubChem |
| Appearance | Off-white to light brown solid | Commercial Suppliers |
| Melting Point | 157-159 °C | Commercial Suppliers |
| Density | 1.450 g/cm³ | Commercial Suppliers |
| Solubility | Soluble in organic solvents such as ethyl acetate and hexane mixtures. | Inferred from purification protocols |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | Commercial Suppliers |
Synthesis and Purification
The primary synthetic route to this compound involves the chlorination of 8-methoxy-2,4(1H,3H)-quinazolinedione.
Experimental Protocol: Synthesis
Materials:
-
8-methoxy-2,4(1H,3H)-quinazolinedione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (catalyst)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction flask, add 8-methoxy-2,4(1H,3H)-quinazolinedione.
-
Add an excess of phosphorus oxychloride, followed by a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Cautiously add the residue to a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude this compound is typically purified by silica gel column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the two chlorine substituents on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 2-position. This regioselectivity is a key feature of the chemistry of 2,4-dichloroquinazolines. This allows for the selective introduction of a variety of substituents at the 4-position while leaving the 2-position available for subsequent modification under harsher reaction conditions.
Common nucleophiles used in reactions with 2,4-dichloroquinazolines include:
-
Primary and secondary amines (aliphatic and aromatic)
-
Hydrazines
-
Alcohols
-
Thiols
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would show signals corresponding to the methoxy group protons (a singlet) and the aromatic protons on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the aromatic rings, C-Cl bonds, and the C-O-C ether linkage.
Biological Significance and Drug Development
Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, making them important scaffolds in drug discovery.[1] While this compound is primarily a synthetic intermediate, its derivatives have been investigated for various therapeutic applications.
Inhibition of Signaling Pathways
Many quinazoline-based compounds are known to be potent inhibitors of key signaling pathways implicated in cancer and inflammation.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: A significant number of clinically approved and investigational anti-cancer drugs are quinazoline derivatives that target the tyrosine kinase domain of EGFR.[2] Inhibition of EGFR signaling can block cell proliferation and induce apoptosis in cancer cells.
-
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. Aberrant NF-κB activation is associated with various inflammatory diseases and cancers. Certain quinazoline derivatives have been shown to inhibit NF-κB activation, suggesting their potential as anti-inflammatory and anti-cancer agents.[3]
Safety Information
This compound is classified as harmful and an irritant. The following GHS hazard statements apply:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. Its well-defined reactivity, particularly the regioselective nucleophilic aromatic substitution at the 4-position, allows for the straightforward synthesis of a diverse range of substituted quinazoline derivatives. These derivatives, in turn, are promising candidates for the development of novel therapeutic agents targeting key signaling pathways in various diseases. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to explore its full potential in drug discovery.
References
synthesis of 2,4-Dichloro-8-methoxyquinazoline from 8-methoxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2,4-dichloro-8-methoxyquinazoline, a crucial intermediate in the development of various pharmacologically active compounds. The synthesis involves the conversion of 8-methoxyquinazoline-2,4(1H,3H)-dione through a chlorination reaction. This document outlines the detailed experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic pathway.
Core Synthesis
The transformation of 8-methoxyquinazoline-2,4(1H,3H)-dione to this compound is achieved through a chlorination reaction. This process typically utilizes a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as a catalyst. The reaction proceeds by converting the hydroxyl groups of the dione tautomer into chloro groups.
Key Reaction Data
The following table summarizes the essential quantitative data for the synthesis of this compound from 8-methoxyquinazoline-2,4(1H,3H)-dione.
| Parameter | Value | Reference |
| Reactant | 8-methoxyquinazoline-2,4(1H,3H)-dione | |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | |
| Appearance | White solid | [1] |
| Product | This compound | |
| Molecular Formula | C₉H₆Cl₂N₂O | |
| Molecular Weight | 229.07 g/mol | |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Duration | 4-6 hours | [2] |
Experimental Protocol
This protocol is based on established procedures for the chlorination of similar quinazoline-2,4-dione derivatives.[2]
Materials:
-
8-methoxyquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 8-methoxyquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid precipitate of this compound is then collected by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Synthetic Pathway Visualization
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Synthesis of this compound.
References
An In-Depth Technical Guide on 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one
IUPAC Name: 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one Chemical Formula: C₉H₆Cl₂N₂O CAS Number: 162469-87-6
Abstract
This technical guide serves to provide a comprehensive overview of the chemical compound 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one. The pyrido[1,2-a]pyrimidin-4-one core structure is a recognized scaffold in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications. However, it is important to note that while the core structure is of significant interest, detailed biological data, including mechanism of action, specific signaling pathways, and comprehensive in-vitro/in-vivo studies for the specific molecule 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one, is not extensively available in current scientific literature. This document summarizes the existing information on the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives to provide context for the potential research applications of this specific compound, which is primarily available as a chemical intermediate for synthetic chemistry.
Chemical Identity and Properties
7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound. Its structure consists of a fused bicyclic system containing a pyridine ring and a pyrimidine ring, with a chloro substituent at position 7 and a chloromethyl group at position 2.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂O | [1] |
| Molecular Weight | 229.06 g/mol | [1] |
| CAS Number | 162469-87-6 | [1][2] |
| Appearance | Solid (form may vary) | General |
| Solubility | Data not readily available |
Biological Activity of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
While specific biological data for 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one is scarce, the broader family of pyrido[1,2-a]pyrimidin-4-one derivatives has been the subject of significant research in drug discovery. These studies provide a foundation for understanding the potential therapeutic areas where this chemical scaffold may be active.
Anticancer Activity
Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been synthesized and evaluated as potential anticancer agents. For instance, a recent study focused on the design of novel derivatives as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[3] SHP2 is a crucial phosphatase involved in cell signaling pathways such as RAS-ERK and PI3K-AKT, which are often dysregulated in cancer.[3] Inhibition of SHP2 is a promising strategy for cancer therapy.
Antibacterial Activity
The pyrido[1,2-a]pyrimidin-4-one scaffold has also been explored for the development of new antibacterial agents. A study on 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated that compounds with a substituted heterocyclic piperazine moiety exhibited good in vitro activity against both Gram-positive and Gram-negative bacteria.[4]
Potential Mechanism of Action (Inferred from Derivatives)
Given the lack of direct studies on 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one, a specific mechanism of action cannot be definitively stated. However, based on research into its derivatives, a logical workflow for investigating its mechanism can be proposed.
Caption: A logical workflow for the biological evaluation of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one.
Synthesis and Experimental Protocols
Detailed experimental protocols for the biological evaluation of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one are not available in the public domain. However, general methodologies for the synthesis of related compounds and for assessing the biological activities of the pyrido[1,2-a]pyrimidin-4-one scaffold can be found in the scientific literature. For example, the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives involved nucleophilic substitution followed by a coupling reaction.[5]
For researchers interested in evaluating the biological activity of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one, standard experimental protocols would be applicable.
General Cytotoxicity Assay (Example Protocol)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with medium containing various concentrations of the test compound.
-
Viability Assessment: After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound with a scaffold that is of considerable interest in the field of medicinal chemistry. While research on its derivatives suggests potential applications in areas such as oncology and infectious diseases, there is a clear lack of published data on the biological activity and mechanism of action of this specific molecule. Its commercial availability suggests its primary use as a building block in the synthesis of more complex and potentially bioactive molecules.
Future research efforts could focus on the comprehensive biological evaluation of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one to determine if it possesses any intrinsic therapeutic properties. Such studies would involve initial in vitro screening against a panel of cancer cell lines and microbial strains, followed by target identification and mechanism of action studies if any significant activity is observed. The reactive chloromethyl group could also be exploited for the synthesis of a library of derivatives to explore structure-activity relationships.
References
- 1. labsolu.ca [labsolu.ca]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
An In-depth Technical Guide to 2,4-Dichloro-8-methoxyquinazoline (CAS Number: 61948-59-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-8-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a key intermediate in the development of novel bioactive molecules.
Chemical and Physical Properties
This compound is a solid, off-white to light brown compound.[1] Its chemical structure and key properties are summarized in the tables below. The presence of two reactive chlorine atoms at the 2 and 4 positions of the quinazoline ring makes it a versatile precursor for the synthesis of a wide range of derivatives.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 61948-59-2[1] |
| Molecular Formula | C₉H₆Cl₂N₂O[1][2] |
| SMILES | COC1=CC=CC2=C1N=C(N=C2Cl)Cl[2] |
| InChI | InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3[2] |
| InChIKey | DZNPOCHJCGTGCP-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 229.06 g/mol | [1][2] |
| Melting Point | 165-166 °C | [1][3] |
| Density | 1.450 g/cm³ | [1][3] |
| Appearance | Off-white to light brown solid | [1] |
| Storage Temperature | 2-8 °C under inert gas | [1] |
| XLogP3-AA | 3.4 | [4] |
| Topological Polar Surface Area | 35 Ų | [4] |
Synthesis
The primary synthetic route to this compound involves the chlorination of 5-methoxyquinazoline-2,4(1H,3H)-dione.[5][6] This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline, which acts as a catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-methoxyquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry flask, add 5-methoxyquinazoline-2,4(1H,3H)-dione (1.6 mmol, 310 mg).[5]
-
Add phosphorus oxychloride (10 mL) followed by N,N-dimethylaniline (0.2 mL).[5]
-
Heat the reaction mixture to reflux for 4 hours.[5]
-
After the reaction is complete, cool the mixture and evaporate the volatile components under reduced pressure to obtain the crude product.[5]
-
To the residue, add saturated sodium bicarbonate solution and extract with ethyl acetate.[5]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.[5]
-
Evaporate the solvent under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography using a gradient of 10% to 20% ethyl acetate in hexane as the eluent.[5]
-
The final product, 2,4-dichloro-5-methoxyquinazoline, is obtained as a white solid (180 mg, 49% yield).[5]
Spectral Data
Spectroscopic data is crucial for the characterization of this compound.
Table 3: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 4.03 | s | - | 3H | -OCH₃ |
| 7.02 | d | 8.35 | 1H | Ar-H |
| 7.55 | d | 8.35 | 1H | Ar-H |
| 7.85 | t | 8.35 | 1H | Ar-H |
| Solvent: CDCl₃, Frequency: 400 MHz[5] |
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 228.99300 |
| [M+Na]⁺ | 250.97494 |
| [M-H]⁻ | 226.97844 |
| [M+NH₄]⁺ | 246.01954 |
| [M+K]⁺ | 266.94888 |
| Predicted values. |
Reactivity and Potential Applications
This compound serves as a key building block for the synthesis of various heterocyclic compounds with potential biological activities. The two chlorine atoms exhibit different reactivity, with the C4 position being more susceptible to nucleophilic substitution under milder conditions compared to the C2 position.
Antimicrobial Agents
This compound is a useful reactant for the synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines, which have been investigated as potential antibacterial agents.[6] The general synthetic approach involves the sequential substitution of the two chlorine atoms with different amines.
Kinase Inhibitors in Oncology
The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure. Derivatives of 2,4-dichloroquinazolines are crucial intermediates in the synthesis of these inhibitors. The 8-methoxy group can influence the binding affinity and selectivity of the final compound.
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] Its aberrant activation is a hallmark of many cancers. EGFR inhibitors act by blocking the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the downstream activation of pro-survival signaling cascades like the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways.[7]
Other Potential Applications
Derivatives of the quinazoline core have been explored for a wide range of other therapeutic applications, including as:
-
Antihypertensive agents (α1-adrenoceptor antagonists).[8]
-
Butyrylcholinesterase (BuChE) inhibitors for neurodegenerative diseases.
-
Wnt signaling inhibitors in cancer therapy.[9]
Experimental Protocols for Biological Evaluation
In Vitro EGFR Kinase Inhibition Assay (ELISA-based)
This protocol provides a general framework for assessing the inhibitory activity of quinazoline derivatives against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer
-
Test compounds (derivatives of this compound)
-
Anti-phosphotyrosine antibody (pY20) conjugated to HRP
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer.
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the test compounds and recombinant EGFR kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells.
-
Add the anti-phosphotyrosine-HRP antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Stop the color development with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinazoline derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the adjusted bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1][4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.
Table 5: GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its reactive dichlorinated quinazoline core allows for the synthesis of a diverse library of compounds. The existing literature strongly supports the potential of its derivatives as potent kinase inhibitors for cancer therapy, particularly targeting the EGFR signaling pathway, as well as their promise as novel antimicrobial agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals working with this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Biological Characterization of 2,4-Dichloro-8-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-8-methoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, with a primary focus on its molecular weight. It also includes detailed experimental protocols for its characterization and synthesis, and explores its potential biological relevance by examining associated signaling pathways.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Cl₂N₂O | [1] |
| Molecular Weight | 229.06 g/mol | [1] |
| Monoisotopic Mass | 227.9857182 Da | [1] |
| CAS Number | 61948-60-5 | [1] |
| Appearance | Off-white to light brown solid | |
| Melting Point | 157-159 °C | |
| XLogP3-AA | 3.4 | [1] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of dichlorinated quinazolines can be adapted for this compound. The following protocol is based on the synthesis of a similar compound, 2,4-dichloro-5-methoxyquinazoline.
Materials:
-
8-methoxyquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add 8-methoxyquinazoline-2,4(1H,3H)-dione.
-
Add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into ice-cold water with constant stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a crucial analytical technique for confirming the molecular weight of synthesized compounds.[2][3][4] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.[5]
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[5]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Ionization: Apply a high voltage to the ESI needle to generate protonated molecules, typically [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the monoisotopic peak corresponding to the [M+H]⁺ ion. The measured m/z value should be compared to the theoretical exact mass of the protonated molecule (C₉H₇Cl₂N₂O⁺).
Expected Results:
The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the monoisotopic mass of this compound plus the mass of a proton. The characteristic isotopic pattern for a molecule containing two chlorine atoms should also be observed.
Visualizations
Experimental Workflow for Molecular Weight Determination
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
Potential Signaling Pathway Inhibition
Quinazoline derivatives are known to exhibit a range of biological activities, often through the inhibition of key signaling pathways involved in cell proliferation and survival. One of the most well-documented targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical component of the PI3K/AKT/mTOR pathway.[6] Inhibition of this pathway is a common mechanism for the anticancer effects of quinazoline-based drugs.[7][6]
Caption: Inhibition of the EGFR-PI3K/AKT/mTOR Signaling Pathway.
References
- 1. This compound | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Diverse Biological Activities of Substituted Quinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused bicyclic heterocycle of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth overview of the significant pharmacological properties of substituted quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document details the experimental protocols for evaluating these activities, presents key quantitative data, and illustrates the underlying signaling pathways.
Anticancer Activity
Substituted quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily due to their potent inhibitory effects on various protein kinases involved in cancer cell proliferation and survival.[1] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline core and function as epidermal growth factor receptor (EGFR) inhibitors.[2][3]
Mechanism of Action: Targeting Signaling Pathways
The anticancer activity of many quinazoline derivatives stems from their ability to interfere with crucial signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals promoting cell growth, proliferation, and survival.[2] Overexpression or mutation of EGFR is common in various cancers.[4] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, blocking the downstream activation of pathways like PI3K/Akt and MAPK.[2][3]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases.[5] It plays a central role in regulating cell growth, proliferation, and survival.[6] The activation of this pathway is a hallmark of many cancers.[7]
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
Apoptosis Induction: Many quinazoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of substituted quinazoline derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted Quinazolines | MCF-7 (Breast) | 2.49 | [2] |
| 2,4-Disubstituted Quinazolines | A549 (Lung) | - | [2] |
| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | MCF-7 (Breast) | 2.09 | [2] |
| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | HepG2 (Liver) | 2.08 | [2] |
| Quinazoline-Isoxazole Hybrids | A549 (Lung) | Good Activity | [1] |
| Quinazoline-Isoxazole Hybrids | HCT116 (Colon) | Good Activity | [1] |
| Quinazoline-Isoxazole Hybrids | MCF-7 (Breast) | Good Activity | [1] |
| 4-Arylamino-quinazoline derivatives | H1975 (Lung, T790M) | Broad Spectrum | [3] |
| Quinazolinone derivative (Compound 18) | MGC-803 (Gastric) | 0.85 | [9] |
| 4-Aminoquinazoline (LU1501) | SK-BR-3 (Breast) | 10.16 | [10] |
| Quinazoline derivatives | HeLa (Cervical) | 5.0 - 9.7 µg/mL | [11] |
| Quinazoline derivatives | HepG2 (Liver) | 5.0 - 9.7 µg/mL | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Substituted quinazoline derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for a period of 24, 48, or 72 hours.[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Antimicrobial Activity
Quinazoline derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[12][13] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.[14]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy of quinazoline derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(1-(thiophen-2-yl)ethylidene) derivative 4b | Bacterial Strains | 8 | [14] |
| 2-(1-(thiophen-2-yl)ethylidene) derivative 4b | Fungal Strains | 16-128 | [14] |
| Naphthyl-substituted quinazolinone | Staphylococcus aureus | Bacteriostatic Effect | [15] |
| Naphthyl-substituted quinazolinone | Streptococcus pneumoniae | Bacteriostatic Effect | [15] |
| Amide-substituted quinazolinone | Staphylococcus aureus | Bacteriostatic Effect | [15] |
| Amide-substituted quinazolinone | Streptococcus pneumoniae | Bacteriostatic Effect | [15] |
| Fused quinazolinone derivatives | Gram-negative bacteria | Better Bacteriostatic Activity | [13] |
| Fused quinazolinone derivatives | C. albicans & A. niger | Good Activity | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][16]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Serial Dilution: The quinazoline derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[13]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.[13]
Anti-inflammatory Activity
Certain substituted quinazolines have shown potent anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.[4][16]
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity. The effectiveness of the compound is measured by the percentage inhibition of edema.
| Compound/Derivative Class | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 2,3,6-trisubstituted quinazolinones | - | 10.28 - 53.33 | [4] |
| 3-naphtalene-substituted quinazolinones | 50 | 19.69 - 59.61 | [4] |
| Azetidinone derivatives of quinazolinone | 50 | 24.6 - 27.3 | [17] |
| Thiazolidinone derivatives of quinazolinone | 50 | 22.9 - 32.5 | [17] |
| 2,4,6-trisubstituted-quinazolines | - | Significant Activity | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent.[12][18]
Procedure:
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.[18]
-
Compound Administration: The test quinazoline derivative is administered to the animals, usually orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before the carrageenan injection.[12][18]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal.[12]
-
Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[18]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[19]
Other Notable Biological Activities
Beyond the major activities discussed, substituted quinazoline derivatives have also been investigated for a variety of other therapeutic applications.
-
Antiviral Activity: Certain quinazoline derivatives have shown promising activity against a range of viruses, including influenza, HCV, and cytomegalovirus.[2]
-
Antimalarial Activity: The quinazoline scaffold is present in febrifugine, a natural product with antimalarial properties. Synthetic derivatives have been developed and tested against Plasmodium species.[3][20]
Conclusion
The substituted quinazoline framework represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved quinazoline-based therapeutics for a wide range of diseases. This guide provides a foundational understanding of the key biological activities, the experimental methods used for their evaluation, and the cellular pathways they modulate, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. inotiv.com [inotiv.com]
- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rphsonline.com [rphsonline.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 20. benthamdirect.com [benthamdirect.com]
2,4-Dichloro-8-methoxyquinazoline: A Technical Guide to Structural Analysis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the structural analysis and characterization of 2,4-dichloro-8-methoxyquinazoline. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide consolidates available physicochemical data and outlines standard experimental protocols for the synthesis and characterization of this class of compounds. While experimental data for this compound is limited in publicly available literature, this guide presents computed data and representative experimental procedures for closely related analogs to inform research and development efforts.
Introduction
The quinazoline scaffold is a crucial pharmacophore in drug discovery, with derivatives exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinazoline ring system dictates its therapeutic potential. The title compound, this compound, serves as a key intermediate for the synthesis of more complex, biologically active molecules. A thorough understanding of its structural and chemical properties is paramount for the efficient design and development of novel therapeutics.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. The following table summarizes key computed physicochemical properties.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂O | PubChem[1] |
| Molecular Weight | 229.06 g/mol | PubChem[1] |
| Exact Mass | 227.9857182 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3 | PubChem[1] |
| InChIKey | DZNPOCHJCGTGCP-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COC1=CC=CC2=C1N=C(N=C2Cl)Cl | PubChem[1] |
| Topological Polar Surface Area | 35 Ų | PubChem[1] |
| XLogP3 | 3.4 | PubChem[1] |
Synthesis and Experimental Protocols
Representative Synthesis of a Dichloroquinazoline Intermediate[2]
Reaction: 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione to 2,4-dichloro-6,7-dimethoxyquinazoline.
Materials:
-
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Isopropanol
-
Ice-cold water
-
Distilled water
Procedure:
-
A mixture of 6,7-dimethoxyquinazoline-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃, ~5 equivalents) is prepared.
-
A catalytic amount of N,N-dimethylaniline is added to the mixture.
-
The reaction mixture is refluxed for approximately 5 hours.
-
After cooling to room temperature, the mixture is carefully poured into ice-cold water with constant stirring.
-
The resulting precipitate is collected by filtration.
-
The solid is washed thoroughly with distilled water to remove any remaining acid.
-
The crude product is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
The following diagram illustrates a generalized workflow for the synthesis and purification of dichloroquinazoline intermediates.
Structural Characterization
A comprehensive structural characterization of this compound would involve various spectroscopic and analytical techniques. The following sections outline the expected data, though experimental values for this specific compound are not currently available in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methoxy protons and the aromatic protons on the quinazoline ring. The chemical shifts and coupling constants would provide information about the substitution pattern.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, and the carbons of the heterocyclic ring.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) , Assignment | Chemical Shift (δ, ppm) , Assignment |
| No experimental data available | No experimental data available |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Mass Spectrometry Data |
| Ionization Method , m/z , Relative Intensity (%) , Fragment Assignment |
| No experimental data available |
Predicted collision cross-section (CCS) values have been computed for various adducts.[2]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
| Infrared (IR) Spectroscopy Data |
| Wavenumber (cm⁻¹) , Intensity , Vibrational Mode Assignment |
| No experimental data available |
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.
| X-ray Crystallography Data |
| Crystal System , Space Group , Unit Cell Dimensions , Key Bond Lengths and Angles |
| No experimental data available |
The following diagram illustrates a logical workflow for the characterization of a synthesized chemical compound.
Conclusion
This compound is a valuable synthetic intermediate for the development of novel quinazoline-based compounds with potential therapeutic applications. While detailed experimental characterization data for this specific molecule is not widely reported, this guide provides a framework for its synthesis and analysis based on established methods for related compounds. The computed physicochemical properties offer a starting point for its handling and further investigation. Future work should focus on the synthesis and comprehensive experimental characterization of this compound to fully unlock its potential in medicinal chemistry.
References
A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-8-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the synthetic routes to 2,4-dichloro-8-methoxyquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous bioactive molecules. The 2,4-dichloroquinazoline scaffold, in particular, serves as a versatile precursor for the synthesis of a wide range of substituted quinazolines, including kinase inhibitors and other therapeutic agents. The presence of a methoxy group at the 8-position can significantly influence the molecule's biological activity and pharmacokinetic properties. This guide focuses on the efficient synthesis of this compound, detailing the preparation of its precursor, 8-methoxyquinazoline-2,4(1H,3H)-dione, and its subsequent chlorination.
Synthesis of the Precursor: 8-Methoxyquinazoline-2,4(1H,3H)-dione
The primary precursor for the synthesis of this compound is 8-methoxyquinazoline-2,4(1H,3H)-dione. Two main approaches for its synthesis are prevalent in the literature: a traditional cyclization method and a modern one-pot synthesis.
Method 1: Traditional Cyclization of 2-Amino-3-methoxybenzoic Acid
This classical approach involves the reaction of 2-amino-3-methoxybenzoic acid with a source of carbonyl, such as urea or potassium cyanate, to form the quinazolinedione ring system.
Logical Workflow for Traditional Cyclization:
Caption: Traditional synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione.
Experimental Protocol:
-
A mixture of 2-amino-3-methoxybenzoic acid and 2 to 4 equivalents of urea is heated at 150-180 °C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid is triturated with a suitable solvent (e.g., water or ethanol) to remove excess urea.
-
The crude product is collected by filtration, washed, and can be further purified by recrystallization.
Alternatively, the reaction can be performed by heating 2-amino-3-methoxybenzoic acid with potassium cyanate in an aqueous solution.
Method 2: DMAP-Catalyzed One-Pot Synthesis
A more recent and high-yielding method involves a one-pot synthesis from 2-aminobenzamides using di-tert-butyl dicarbonate ((Boc)2O) in the presence of 4-dimethylaminopyridine (DMAP).[2]
Experimental Workflow for One-Pot Synthesis:
Caption: One-pot synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione.
Experimental Protocol:
Adapted from the synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione as described by Wu et al. (2020)[2].
-
To a solution of 2-amino-3-methoxybenzamide (1.0 mmol) in a suitable solvent (e.g., CH3CN), di-tert-butyl dicarbonate (2.0 mmol) and 4-dimethylaminopyridine (DMAP) (1.2 mmol) are added.
-
The reaction mixture is stirred at room temperature for the specified time (typically a few hours), with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 8-methoxyquinazoline-2,4(1H,3H)-dione.
Quantitative Data for 8-Methoxyquinazoline-2,4(1H,3H)-dione Synthesis:
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMAP-Catalyzed One-Pot | 2-Amino-3-methoxybenzamide | (Boc)2O, DMAP | CH3CN | Room Temp. | N/A | 94 | [2] |
| Traditional (General) | 2-Aminobenzoic Acid | Potassium Cyanate | Water | 20-100 | 2-8 | High (General) | [1] |
Synthesis of this compound
The conversion of 8-methoxyquinazoline-2,4(1H,3H)-dione to this compound is typically achieved through chlorination using phosphorus oxychloride (POCl3). This reaction may be performed neat or in the presence of a high-boiling solvent and often includes a tertiary amine base.
Reaction Pathway for Chlorination:
Caption: Chlorination of 8-methoxyquinazoline-2,4(1H,3H)-dione.
Method 1: Chlorination with Excess POCl3 and a Tertiary Amine
This is a widely used method for the chlorination of quinazolinones. The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, can facilitate the reaction.
Experimental Protocol:
Adapted from the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline[3].
-
A mixture of 8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 g), phosphorus oxychloride (POCl3, ~5-10 mL), and a catalytic amount of N,N-dimethylaniline (~0.3 mL) is prepared in a round-bottom flask.
-
The mixture is heated to reflux (the boiling point of POCl3 is 105.8 °C) for a period of 3 to 5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl3 is removed under reduced pressure.
-
The residue is carefully poured into ice-cold water with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.
Method 2: Solid-Phase Synthesis Approach
For combinatorial chemistry applications, a solid-phase synthesis approach has been developed for related 2,4-diaminoquinazolines, where the key chlorination step is performed on a polymer-bound precursor.[4] This method involves reacting the support-bound amine with a dichloroquinazoline.
Quantitative Data for the Chlorination of Substituted Quinazoline-2,4-diones:
| Starting Material | Chlorinating Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6,7-Dimethoxy-quinazoline-2,4-dione | POCl3 | N,N-Dimethylaniline | Neat | Reflux | 5 | Satisfactory (not specified) | [3] |
| 2-(4-Methoxyphenyl)-quinazolin-4(3H)-one | POCl3 | N,N-Diethylaniline | Toluene | Reflux | N/A | 61 | [5] |
| General Quinazolinone | POCl3 | None | Neat | Reflux | 4 | N/A |
Conclusion
The synthesis of this compound is a well-established process that can be achieved in two main steps. The preparation of the 8-methoxyquinazoline-2,4(1H,3H)-dione precursor can be accomplished through either traditional heating methods or a more modern, high-yielding one-pot synthesis. The subsequent chlorination is reliably performed using phosphorus oxychloride, with established protocols that can be readily adapted. The methodologies and data presented in this guide provide a solid foundation for researchers to efficiently synthesize this valuable chemical intermediate for applications in drug discovery and development. Careful selection of the synthetic route will depend on the availability of starting materials, desired yield, and scalability requirements.
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2,4-Dichloro-8-methoxyquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2,4-dichloro-8-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a synthesized experimental protocol and representative spectroscopic data based on closely related analogs. This guide also explores the broader context of quinazoline derivatives in cellular signaling pathways, offering insights for further research and development.
Synthesis of this compound
A plausible synthetic route to this compound involves the chlorination of the corresponding quinazoline-2,4-dione precursor. This method is a common and effective way to introduce reactive chloro groups at the 2 and 4 positions of the quinazoline ring system.
Experimental Protocol
Step 1: Synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione
A mixture of 2-amino-3-methoxybenzoic acid and urea is heated at 180-190°C for an extended period. The reaction mixture is then cooled and treated with a hot aqueous sodium hydroxide solution. The solution is filtered, and the filtrate is acidified with a mineral acid, such as hydrochloric acid, to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to yield 8-methoxyquinazoline-2,4(1H,3H)-dione.
Step 2: Chlorination to this compound
8-methoxyquinazoline-2,4(1H,3H)-dione is refluxed in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline, for several hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8-8.0 | d | 1H | H-5 |
| ~7.5-7.7 | t | 1H | H-6 |
| ~7.2-7.4 | d | 1H | H-7 |
| ~4.0 | s | 3H | -OCH₃ |
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~162 | C-4 |
| ~158 | C-2 |
| ~155 | C-8 |
| ~150 | C-8a |
| ~135 | C-6 |
| ~125 | C-5 |
| ~120 | C-4a |
| ~115 | C-7 |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1610, 1580, 1500 | Strong | C=C and C=N stretching (quinazoline ring) |
| ~1250 | Strong | Ar-O-C stretch (methoxy group) |
| ~800-850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Representative Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 228 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 230 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 232 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
| 193 | Moderate | [M-Cl]⁺ |
| 165 | Moderate | [M-Cl, -CO]⁺ |
Computed mass data for C₉H₆Cl₂N₂O indicates a monoisotopic mass of 227.9857 Da.[1]
Biological Context: Quinazoline Derivatives in Signaling Pathways
Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, known to interact with various cellular signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for the rational design and development of novel therapeutic agents.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[2] Some quinazoline compounds have been identified as inhibitors of this pathway, acting downstream of β-catenin.[2]
Caption: Wnt/β-catenin signaling pathway and a potential point of inhibition by quinazoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common event in many human cancers, making it a key target for anticancer drug development. Several quinazoline derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinazoline derivatives.
Conclusion
This compound represents a valuable scaffold for the development of novel bioactive molecules. While comprehensive experimental data for this specific compound is sparse, this guide provides a practical foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The exploration of its potential interactions with key signaling pathways, such as Wnt/β-catenin and PI3K/Akt/mTOR, highlights the promising avenues for future research in the field of drug discovery. Further empirical studies are warranted to fully elucidate the spectroscopic properties and biological activities of this compound.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2,4-Dichloro-8-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2,4-dichloro-8-methoxyquinazoline as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinazoline core in numerous biologically active compounds.
Introduction
The quinazoline moiety is a privileged scaffold in pharmaceutical sciences, forming the core of several approved drugs, including kinase inhibitors used in oncology. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The application of this reaction to this compound allows for the selective introduction of aryl and heteroaryl substituents, paving the way for the synthesis of diverse libraries of compounds for drug discovery and development.
The reactivity of the two chlorine atoms on the quinazoline ring is differentiated. The chlorine at the C4 position is significantly more electrophilic and thus more reactive towards oxidative addition to the palladium(0) catalyst. This inherent regioselectivity allows for a stepwise functionalization strategy, where the C4 position can be selectively coupled under specific conditions, leaving the C2 chlorine available for subsequent transformations.
Regioselective Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura cross-coupling of this compound with a variety of aryl- and heteroarylboronic acids proceeds with high regioselectivity at the C4 position. This is attributed to the greater electrophilicity of the C4 carbon compared to the C2 carbon. A range of palladium catalysts and reaction conditions can be employed to achieve this selective transformation, providing access to a diverse array of 4-substituted-2-chloro-8-methoxyquinazolines.
General Reaction Scheme:
Experimental Protocols
Two representative protocols are provided below: a conventional heating method and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Heating Method
This protocol is a general procedure adapted from methodologies used for similar 2,4-dichloroheterocycles.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF/Ethanol (3:1), Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-8-methoxyquinazoline.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol, adapted from rapid synthesis methods for related dichloropyrimidines, can significantly reduce reaction times.[1]
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 2:1)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.0 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.5 mol%).[1]
-
Add a degassed mixture of 1,4-dioxane and water (2:1 v/v).[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 8-10).
Data Presentation
The following table summarizes representative yields for the C4-selective Suzuki-Miyaura coupling of various 2,4-dichloro-N-heterocycles with different arylboronic acids. While specific data for the 8-methoxyquinazoline is limited in the literature, these results from analogous systems provide an excellent indication of expected outcomes.
| Entry | Dichloro-N-heterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1] |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 77 | [1] |
| 3 | 2,4-Dichloropyrimidine | 3-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 75 | [1] |
| 4 | 2,4-Dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 87 | [1] |
| 5 | 2,4-Dichloropyrimidine | Furan-3-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 66 | [1] |
| 6 | 2,4-Dichloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 2 | 84 | [2] |
| 7 | 2,4-Dichloroquinoline | 3-Methoxyphenylboronic acid | (PPh₃)₂PdCl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 2 | 86 | [2] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for C4-Arylation
The diagram below outlines the typical laboratory workflow for the synthesis and purification of 4-aryl-2-chloro-8-methoxyquinazolines.
Caption: General workflow for C4-arylation of this compound.
References
Application Notes and Protocols for 2,4-Dichloro-8-methoxyquinazoline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dichloro-8-methoxyquinazoline as a key intermediate in the development of potent kinase inhibitors. This document includes detailed experimental protocols for the synthesis and biological evaluation of derivative compounds, quantitative data on their inhibitory activities, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its bicyclic system provides a versatile platform for the synthesis of compounds that can effectively compete with ATP for the binding site of various kinases. The strategic substitution on the quinazoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is a valuable starting material for the synthesis of a diverse library of kinase inhibitors, particularly those targeting key enzymes in cancer-related signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).
The methoxy group at the 8-position can influence the electronic properties and conformation of the molecule, potentially enhancing binding affinity and selectivity for specific kinase targets. The two chlorine atoms at the 2 and 4-positions offer regioselective handles for nucleophilic substitution reactions, allowing for the introduction of various functionalities to explore the chemical space and optimize biological activity.
Data Presentation
The following tables summarize the in vitro biological activities of representative kinase inhibitors derived from substituted quinazoline scaffolds, with a focus on structures bearing an 8-methoxy or analogous substitution pattern.
Table 1: EGFR Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 8 | EGFRwt | 0.8 | Afatinib | 0.6 |
| EGFRT790M/L858R | 2.7 | Afatinib | 3.5 | |
| 11 | EGFRwt | 0.38 | Afatinib | 0.67 |
| EGFRT790M/L858R | 2.2 | Afatinib | 3.7 | |
| 12 | EGFRwt | 14.5 | Gefitinib | 18.2 |
| EGFRT790M | 35.4 | Osimertinib | 8.5 | |
| 13 | EGFRwt | 5.06 | Gefitinib | 3.22 |
| Lapatinib | 27.06 | |||
| 24 | EGFRwt | 9.2 | Osimertinib | 8.1 |
Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[1][2]
Table 2: Antiproliferative Activity of 8-Methoxy-4-anilinoquinoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2i | HeLa | 7.15 | Gefitinib | 17.12 |
| BGC-823 | 4.65 | Gefitinib | 19.27 |
Note: While these are quinoline derivatives, the substitution pattern and biological activity provide a relevant reference for the potential of 8-methoxy substituted quinazolines.[3]
Table 3: PI3K Kinase Inhibitory Activity of Representative Quinazoline and Related Heterocyclic Derivatives
| Compound ID | PI3K Isoform | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound A | PI3Kα | 150 | ZSTK474 | - |
| Compound B | PI3Kδ | 149 | Idelalisib | - |
| Compound C | PI3Kα | 1.41 (Ki) | - | - |
| mTOR | 4.51 (Ki) | - | - |
Data compiled from multiple sources for illustrative purposes and includes related heterocyclic scaffolds to demonstrate potential inhibitory profiles.[4][5][6]
Experimental Protocols
Protocol 1: General Synthesis of 4-(Anilino)-2-chloro-8-methoxyquinazoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloroaniline, 4-chloroaniline)
-
Isopropanol (IPA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1,2-dichloroethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.
-
Add the desired substituted aniline (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with 1,2-dichloroethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the desired 4-(anilino)-2-chloro-8-methoxyquinazoline derivative.[3]
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the in vitro inhibitory activity of synthesized compounds against a target kinase (e.g., EGFR).
Materials:
-
Recombinant human kinase enzyme (e.g., EGFR)
-
Kinase substrate (e.g., poly(Glu, Tyr))
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations.
-
Add 5 µL of the test compound dilution to the wells of the microplate.
-
Add 10 µL of a mixture containing the kinase enzyme and substrate to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and inversely correlated with kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the antiproliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, BGC-823)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2,4-Dichloro-8-methoxyquinazoline with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazoline ring is a key strategy in the development of novel therapeutic agents. 2,4-Dichloro-8-methoxyquinazoline is a versatile intermediate that allows for the sequential introduction of nucleophiles, particularly primary and secondary amines, at the C4 and C2 positions. This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines.
The reaction proceeds via a regioselective nucleophilic aromatic substitution (SNAr). Generally, the chlorine atom at the C4 position is more labile and reacts preferentially under milder conditions, while the substitution of the chlorine at the C2 position requires more forcing conditions. This differential reactivity allows for the controlled synthesis of 2,4-disubstituted-8-methoxyquinazolines. Theoretical studies suggest that the higher reactivity of the C4 position is due to a higher LUMO coefficient, making it more susceptible to nucleophilic attack.
Reaction Scheme and Mechanism
The reaction of this compound with amines is a two-step process, allowing for the synthesis of mono- and di-substituted products.
The underlying mechanism is a nucleophilic aromatic substitution (SNAr), which involves the formation of a Meisenheimer complex.
Data Presentation
The following tables summarize representative reaction conditions and yields for the nucleophilic substitution of 2,4-dichloroquinazolines with various primary and secondary amines. While specific data for the 8-methoxy derivative is compiled where available, data for other substituted 2,4-dichloroquinazolines is also included to demonstrate the broad applicability of this reaction.
Table 1: Reaction of 2,4-Dichloroquinazolines with Primary Amines (C4 Substitution)
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Aniline | Isopropanol | - | Reflux | 6 | 88 | 2,4-dichloro-6,7-dimethoxyquinazoline |
| Benzylamine | THF | DIEA | Room Temp | 18 | ~90 | 2,4-dichloroquinazoline |
| Phenethylamine | THF | DIEA | Room Temp | 18 | ~90 | 2,4-dichloroquinazoline |
| Cyclopropylamine | Ethanol | DIEA | Reflux | 12 | 85 | 2,4-dichloroquinazoline |
| 3-Aminopropanol | DMF | Et3N | 80 | 4 | 78 | 2,4-dichloroquinazoline |
Table 2: Reaction of 2-Chloro-4-aminoquinazolines with Amines (C2 Substitution)
| C4-Amine | C2-Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference Compound |
| -N-benzyl | L-prolinol | Toluene (Microwave) | 160 | 30 | ~70-80 | 2-chloro-4-benzylaminoquinazoline |
| -N-phenethyl | 2-piperidinylmethanol | Toluene (Microwave) | 160 | 30 | ~70-80 | 2-chloro-4-phenethylaminoquinazoline |
| -N-aniline | Morpholine | Neat (Microwave) | 185 | 50 | 65 | 2-chloro-4-anilinoquinazoline |
| -N-cyclopropyl | Piperidine | Toluene (Microwave) | 150 | 40 | 72 | 2-chloro-4-(cyclopropylamino)quinazoline |
Note: Yields are approximate and can vary based on the specific substrates and reaction scale.
Experimental Protocols
The following are detailed protocols for the sequential reaction of this compound with amines.
Protocol 1: Synthesis of 2-Chloro-4-(substituted-amino)-8-methoxyquinazoline (C4 Substitution)
This protocol outlines the selective substitution at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.5 eq)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Add N,N-diisopropylethylamine (DIEA) (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours or at reflux for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-4-(substituted-amino)-8-methoxyquinazoline.
Protocol 2: Synthesis of 2,4-Di(substituted-amino)-8-methoxyquinazoline (C2 Substitution)
This protocol describes the substitution at the C2 position, following the initial C4 substitution.
Materials:
-
2-Chloro-4-(substituted-amino)-8-methoxyquinazoline (1.0 eq)
-
Primary or Secondary Amine (5-10 eq)
-
Toluene or neat conditions
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 2-chloro-4-(substituted-amino)-8-methoxyquinazoline (1.0 eq) and an excess of the second amine (5-10 eq).
-
Add toluene as a solvent, or run the reaction neat if the amine is a liquid at the reaction temperature.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 130-185°C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).
-
If no precipitate forms, remove the excess amine and solvent under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to yield the final 2,4-di(substituted-amino)-8-methoxyquinazoline.
Conclusion
The reaction of this compound with primary and secondary amines is a robust and versatile method for the synthesis of a diverse range of 2,4-disubstituted quinazolines. The predictable regioselectivity of the SNAr reaction allows for a stepwise approach to construct complex molecules. The protocols and data presented herein provide a comprehensive guide for researchers in medicinal chemistry and drug development to utilize this important synthetic transformation in the discovery of novel bioactive compounds. Careful control of reaction conditions, particularly temperature, is crucial for achieving the desired mono- or di-substituted products.
Application Notes and Protocols for the Purity Assessment of 2,4-Dichloro-8-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for determining the purity of 2,4-Dichloro-8-methoxyquinazoline, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction
This compound is a crucial building block in the synthesis of various biologically active compounds.[1] The purity of this intermediate is of paramount importance as impurities can potentially be carried through subsequent synthetic steps, impacting the safety and efficacy of the final drug product. Therefore, robust analytical methods are required for its comprehensive purity assessment. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a general workflow for purity analysis.
Analytical Workflow for Purity Assessment
A systematic approach is essential for the thorough purity assessment of this compound. The following workflow outlines the key stages from initial screening to comprehensive characterization.
Figure 1: General workflow for the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile organic impurities. A reverse-phase method is generally suitable for this compound.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer agent)
-
This compound reference standard and test sample.
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL.
-
Prepare a reference standard solution at the same concentration.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-20 min: 95% B20-21 min: 95% to 50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Figure 2: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for the identification and quantification of volatile organic impurities and residual solvents that may be present from the synthesis process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Reagents and Materials:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound test sample
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 2 mL vial.
-
Add 1 mL of dichloromethane and vortex to dissolve.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and for detecting and quantifying impurities with different chemical structures.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-purity internal standard for quantitative NMR (qNMR), if required (e.g., maleic anhydride).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ and dissolve completely.
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard 1D proton | Standard 1D carbon with proton decoupling |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 5 s | 2 s |
Data Analysis: The ¹H NMR spectrum should be integrated to determine the relative ratios of protons, which should be consistent with the structure of this compound. Impurity peaks can be identified and, with the use of an internal standard, quantified. The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the molecular structure.
Data Presentation
The quantitative data obtained from the analytical methods should be summarized in a clear and structured manner for easy comparison and assessment.
Table 1: HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Component | 12.5 | 1,500,000 | 99.5 |
| Impurity 1 | 8.2 | 5,000 | 0.3 |
| Impurity 2 | 14.1 | 2,500 | 0.2 |
| Total | 1,507,500 | 100.0 |
Table 2: GC-MS Analysis of Volatile Impurities
| Impurity | Retention Time (min) | Identification (Mass Spectrum) | Concentration (ppm) |
| Dichloromethane | 3.1 | Confirmed by NIST Library | 50 |
| Toluene | 5.4 | Confirmed by NIST Library | < 10 |
Table 3: Physicochemical Properties
| Property | Result |
| Molecular Formula | C₉H₆Cl₂N₂O |
| Molecular Weight | 229.06 g/mol [1] |
| Appearance | Off-white to light brown solid |
| Melting Point | 165-166 °C |
Conclusion
The combination of HPLC, GC-MS, and NMR spectroscopy provides a robust and comprehensive approach for the purity assessment of this compound. The detailed protocols and workflow presented in these application notes are intended to guide researchers and scientists in ensuring the high quality of this important pharmaceutical intermediate. Adherence to these analytical procedures will contribute to the overall safety and efficacy of the final drug products.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dichloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2,4-dichloroquinazolines. This versatile scaffold is a crucial building block in medicinal chemistry, and its functionalization via modern cross-coupling methodologies enables the synthesis of diverse libraries of compounds for drug discovery and development.
Introduction
The quinazoline core is a prominent feature in numerous biologically active compounds, including approved drugs such as erlotinib and gefitinib. The 2,4-dichloroquinazoline scaffold offers two reactive sites for palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of various substituents. The C-4 position is generally more electrophilic and, therefore, more reactive towards oxidative addition of Pd(0), leading to preferential monosubstitution at this site under carefully controlled conditions. Subsequent functionalization at the C-2 position can then be achieved, providing access to a wide range of 2,4-disubstituted quinazolines.[1] This document outlines protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings with 2,4-dichloroquinazoline.
Regioselectivity of Cross-Coupling Reactions
A key consideration in the functionalization of 2,4-dichloroquinazoline is the regioselectivity of the initial cross-coupling reaction. Due to the electron-withdrawing effect of the adjacent nitrogen atom, the chlorine atom at the C-4 position is more activated towards oxidative addition by a palladium(0) catalyst compared to the chlorine at the C-2 position.[1] This inherent reactivity difference allows for the selective monosubstitution at the C-4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of 2,4-dichloroquinazolines, it allows for the introduction of a variety of aryl and heteroaryl groups.
General Experimental Protocol: Monosubstitution at C-4
A mixture of 2,4-dichloroquinazoline (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][3]
Quantitative Data for Suzuki-Miyaura Coupling at C-4
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 77 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 72 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 62 |
| 5 | Furan-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 66 |
Yields are based on similar substrates and conditions and are indicative.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted quinazolines.
General Experimental Protocol: Monosubstitution at C-4
In a reaction vessel, 2,4-dichloroquinazoline (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) co-catalyst like CuI (0.025 equiv.), and a terminal alkyne (1.1-1.5 equiv.) are combined in a suitable solvent, often an amine base like triethylamine or diisopropylamine, which can also serve as the solvent, or in a solvent like THF or DMF with an added amine base.[4][5][6] The mixture is degassed and stirred under an inert atmosphere at room temperature to 80 °C for 3 to 24 hours. The reaction progress is monitored by TLC. After completion, the mixture is diluted with an organic solvent (e.g., ethyl acetate or Et₂O) and filtered through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.[4]
Quantitative Data for Sonogashira Coupling at C-4
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3 | High |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3 | High |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3 | High |
| 4 | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3 | High |
| 5 | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3 | Moderate to High |
Yields are based on general Sonogashira protocols and are indicative.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the quinazoline scaffold.
General Experimental Protocol: Monosubstitution at C-4
An oven-dried reaction vessel is charged with 2,4-dichloroquinazoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like XPhos; 0.02-0.1 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.4-2.0 equiv.).[2][7][8][9] The vessel is sealed, evacuated, and backfilled with an inert gas. An anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or THF is added. The reaction is then heated to a temperature between 80 and 120 °C and stirred for 12 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination at C-4
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 18 | High |
| 2 | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High |
| 3 | n-Butylamine | Pd₂(dba)₃/XPhos | NaOt-Bu | 1,4-Dioxane | 100 | 18 | Good |
| 4 | Piperidine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High |
| 5 | Benzylamine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 18 | Good |
Yields are based on general Buchwald-Hartwig protocols for aryl chlorides and are indicative.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a means to introduce vinyl groups onto the quinazoline core.
General Experimental Protocol: Monosubstitution at C-4
To a reaction flask is added 2,4-dichloroquinazoline (1.0 equiv.), the alkene (e.g., styrene or an acrylate; 1.2-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.05-0.1 equiv.), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃). A base, typically a tertiary amine like Et₃N or a carbonate such as K₂CO₃, is added, along with a suitable solvent (e.g., DMF, NMP, or acetonitrile). The mixture is degassed and heated under an inert atmosphere at 100-140 °C for 12 to 48 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.[10][11][12][13][14][15]
Quantitative Data for Heck Reaction at C-4
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | Moderate to Good |
| 2 | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | NMP | 140 | 36 | Moderate |
| 3 | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | Moderate to Good |
| 4 | 4-Fluorostyrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | Moderate |
| 5 | Acrylonitrile | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | 36 | Moderate |
Yields are based on general Heck protocols for aryl chlorides and are indicative.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 2,4-dichloroquinazolines. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel quinazoline derivatives. The regioselective nature of these reactions allows for a systematic and controlled approach to building molecular complexity, which is of significant value in the field of drug discovery and development. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Hydrogen Peroxide Promoted Mizoroki-Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amination of 2,4-Dichloro-8-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the regioselective amination of 2,4-dichloro-8-methoxyquinazoline, a key reaction in the synthesis of various biologically active compounds. The protocols and data presented are compiled from established synthetic methodologies for similar quinazoline derivatives.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The amination of substituted 2,4-dichloroquinazolines is a fundamental transformation for creating diverse libraries of compounds for drug discovery. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Due to the electronic properties of the quinazoline ring, the chlorine atom at the C4 position is significantly more reactive than the one at the C2 position, allowing for regioselective mono-amination under controlled conditions.[1][2] This document outlines a general protocol for the selective synthesis of 4-amino-2-chloro-8-methoxyquinazoline derivatives.
Reaction Principle
The amination of this compound with a primary or secondary amine proceeds through a nucleophilic aromatic substitution. The amine acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. This leads to the displacement of the chloride ion and the formation of a C-N bond. The higher electrophilicity of the C4 position ensures high regioselectivity.[1][3] The reaction is typically carried out in a suitable solvent and may be heated to ensure a reasonable reaction rate and yield.
Data Presentation
The following table summarizes representative quantitative data for the amination of substituted 2,4-dichloroquinazolines with various amines. The data for the 6,7-dimethoxy analog provides a strong proxy for the expected outcome with the 8-methoxy substrate.
| Starting Material | Amine | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-methylaniline | Isopropanol | Reflux | 6 | 88 | |
| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-chloroaniline | Isopropanol | Reflux | 6 | 85 | |
| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-methoxyaniline | Isopropanol | Reflux | 6 | 90 | |
| 6-bromo-4-chloro-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H₂O (1:1) | 100 °C (MW) | 0.17 | 90 | [4] |
| 4-chloro-6-iodo-2-phenylquinazoline | N-methyl-3-methoxyaniline | THF/H₂O (1:1) | 100 °C (MW) | 0.17 | 85 | [4] |
Experimental Protocols
This section provides a detailed methodology for the amination of this compound with a representative aniline derivative.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Isopropanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 equivalent, 4.0 mmol).
-
Reagent Addition: Add the substituted aniline (e.g., 1.0 equivalent, 4.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous isopropanol to the flask (e.g., 5 mL).
-
Reaction: Place the flask in a preheated heating mantle or oil bath and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6 hours).
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the reaction mixture further in an ice-water bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Caption: Workflow for the amination of this compound.
References
Application of 2,4-Dichloro-8-methoxyquinazoline in Anti-Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-8-methoxyquinazoline serves as a pivotal scaffold and key intermediate in the synthesis of novel anti-cancer drug candidates. The quinazoline core is a well-established pharmacophore in oncology, with several approved drugs targeting critical signaling pathways in cancer cells. The dichloro substitution at the 2 and 4 positions provides reactive sites for the introduction of various functional groups, enabling the generation of diverse chemical libraries for screening. The 8-methoxy group can influence the molecule's electronic properties and binding interactions with target proteins. While this compound itself is not typically used as a therapeutic agent, its derivatives have demonstrated significant potential in inhibiting cancer cell proliferation and inducing apoptosis, primarily through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway.
These application notes provide an overview of the utility of this compound in anti-cancer drug discovery, supported by data on its derivatives, and detailed protocols for the evaluation of synthesized compounds.
Data Presentation: Anti-Cancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of a key derivative synthesized from a 2-chloro-8-methoxyquinazoline scaffold, highlighting the potential of this chemical class.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon Cancer) | 0.35 | [1] |
| Caco-2 (Colon Cancer) | 0.54 | [1] | |
| PANC-1 (Pancreatic Cancer) | >1.0 | [1] | |
| SMMC-7721 (Liver Cancer) | >1.0 | [1] | |
| AGS (Gastric Cancer) | >1.0 | [1] | |
| HIEC (Normal Intestinal Epithelial) | >1.0 | [1] | |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon Cancer) | 0.33 | [2] |
Mechanism of Action of Derivatives
Derivatives of this compound have been shown to exert their anti-cancer effects through the modulation of critical intracellular signaling pathways. A prominent example is the inhibition of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and metabolism.[1][2] Inhibition of this pathway by quinazoline derivatives can lead to cell cycle arrest and induction of apoptosis.
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a quinazoline derivative.
Experimental Protocols
Synthesis of this compound (Proposed)
This protocol describes a plausible two-step synthesis of this compound from 2-amino-3-methoxybenzoic acid.
Step 1: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione
-
To a solution of 2-aminobenzamide (1.0 mmol) in CH3CN (10 mL), add di-tert-butyl dicarbonate ((Boc)2O, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting solid, wash with 3 mL of CH3CN, and dry to yield 8-methoxyquinazoline-2,4(1H,3H)-dione.
Step 2: Chlorination to this compound
-
Reflux a mixture of 8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 g) and phosphorous oxychloride (POCl3, 5 mL) in the presence of a catalytic amount of N,N-dimethylaniline for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring.
-
Filter the precipitate, wash with cold water until neutral, and dry under vacuum to obtain this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Experimental Workflow for Anti-Cancer Drug Discovery
Caption: A general workflow for the discovery of anti-cancer drugs using this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of synthesized quinazoline derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of quinazoline derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at 4°C for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of quinazoline derivatives against specific kinases (e.g., PI3K, AKT, mTOR, EGFR).
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer
-
Test compounds (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Synthesis of 2-Chloro-4-aminoquinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications, including anticancer agents. The regioselective synthesis of 2-chloro-4-aminoquinazolines is a critical step in the development of these therapeutic agents. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from 2,4-dichloroquinazoline precursors. The chlorine atom at the C4 position is preferentially substituted by a primary or secondary amine.[1][2] This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[2]
These application notes provide detailed protocols for the synthesis of 2-chloro-4-aminoquinazolines, summarize key quantitative data, and present visual workflows and reaction pathways to guide researchers in this synthetic process.
Key Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary and most documented method for the synthesis of 2-chloro-4-aminoquinazolines is the regioselective SNAr reaction on a 2,4-dichloroquinazoline substrate with a suitable amine. The reaction is highly regioselective, with the amine preferentially attacking the C4 position.[1][2][3]
Caption: General reaction scheme for the regioselective synthesis of 2-chloro-4-aminoquinazolines.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 2-chloro-4-aminoquinazoline derivatives as reported in the literature.
Table 1: Synthesis of 2-Chloro-4-anilinoquinazolines
| Starting Material | Aniline Derivative | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6,7-dimethoxy-2,4-dichloroquinazoline | 4-(N,N-dimethylamino)-aniline | Dioxane | DIPEA | 80 | 12 | 65 | [2] |
| 6,7-dimethoxy-2,4-dichloroquinazoline | 4-aminophenol | Dioxane | DIPEA | 80 | 12 | - | [2] |
| 2,4-dichloro-6,7-dimethoxy quinazoline | Substituted anilines | Isopropanol | - | Reflux | 6 | Satisfactory | |
| 6-bromo-4-chloro-2-phenylquinazoline | 3-chloroaniline | THF/H₂O (1:1) | - | Microwave | - | 92 | [4] |
| 6-bromo-4-chloro-2-phenylquinazoline | 4-fluoroaniline | THF/H₂O (1:1) | - | Microwave | - | 96 | [4] |
| 6-bromo-4-chloro-2-phenylquinazoline | 4-methoxyaniline | THF/H₂O (1:1) | - | Microwave | - | 95 | [4] |
Table 2: Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
| Starting Material | Amine | Solvent | Method | Time | Yield (%) | Reference |
| 4-chloroquinazoline | Aryl heterocyclic amine | 2-Propanol | Reflux | 12 h | 37.3 (for 5b) | [5] |
| 4-chloroquinazoline | Aryl heterocyclic amine | 2-Propanol | Microwave (60W) | 10-20 min | 78.5 - 92.3 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-6,7-dimethoxy quinazoline (Intermediate)
This protocol describes the synthesis of the starting material, 2,4-dichloro-6,7-dimethoxy quinazoline, from 6,7-dimethoxy quinazolin-2,4-dione.
Materials:
-
6,7-dimethoxy quinazolin-2,4-dione
-
Phosphorous oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice-cold water
-
Distilled water
Procedure:
-
A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (6 mL) is prepared.
-
N,N-dimethylaniline (0.6 mL) is added to the mixture.
-
The mixture is refluxed for 5 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with stirring.
-
The resulting precipitate is filtered and washed with distilled water to obtain 2,4-dichloro-6,7-dimethoxy quinazoline.
Protocol 2: General Procedure for the Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives
This protocol outlines the regioselective amination of the dichloroquinazoline intermediate.
Materials:
-
2,4-dichloro-6,7-dimethoxy quinazoline
-
Appropriate aniline derivative
-
Isopropanol
Procedure:
-
A mixture of 2,4-dichloro-6,7-dimethoxy quinazoline (4 mmol) and the desired aniline derivative (4 mmol) is prepared in isopropanol (5 ml).
-
The reaction mixture is refluxed for 6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is isolated, often by filtration of the precipitate. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
This protocol provides a more rapid and efficient method for the synthesis of 4-aminoquinazoline derivatives using microwave irradiation.
Materials:
-
4-chloroquinazoline
-
Aryl heterocyclic amine
-
2-Propanol
Procedure:
-
A solution of 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) is prepared in 2-propanol (30 mL) in a suitable microwave reactor vessel.[5]
-
The reaction mixture is subjected to microwave irradiation (e.g., 60W power) for 10-20 minutes at a reflux temperature.[5]
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.[5]
-
The residue is washed with water, filtered, and purified by silica gel column chromatography.[5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 2-chloro-4-aminoquinazolines.
Caption: A generalized experimental workflow for the synthesis and analysis of 2-chloro-4-aminoquinazolines.
Structural Confirmation
Confirmation of the regioselective substitution at the C4 position is crucial. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for this purpose. These experiments can show correlations between protons that are close in space, allowing for the unambiguous assignment of the substitution pattern.[2]
Conclusion
The regioselective synthesis of 2-chloro-4-aminoquinazolines via nucleophilic aromatic substitution on 2,4-dichloroquinazoline precursors is a well-established and efficient method.[2] By carefully selecting the reaction conditions, such as solvent, temperature, and the use of microwave irradiation, researchers can optimize the synthesis for high yields and purity. The protocols and data presented in these notes serve as a valuable resource for scientists engaged in the synthesis of these medicinally important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-8-methoxyquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,4-Dichloro-8-methoxyquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common and effective starting material is 8-methoxyquinazoline-2,4(1H,3H)-dione. This precursor undergoes a chlorination reaction to yield the desired product.
Q2: What is the most common method for the chlorination of 8-methoxyquinazoline-2,4(1H,3H)-dione?
The most prevalent method is the use of phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, to replace the hydroxyl groups with chlorine atoms.
Q3: What is a reasonable expected yield for this synthesis?
Reported yields for the synthesis of this compound from 8-methoxyquinazoline-2,4(1H,3H)-dione are in the range of 49%.[1] However, this can be influenced by several factors, and optimization may lead to higher yields.
Q4: How does the methoxy group at the 8-position affect the reaction?
The methoxy group is an electron-donating group, which can influence the electron density of the quinazoline ring system. This may affect the reactivity of the carbonyl groups and the susceptibility of the ring to side reactions, although specific studies on the 8-methoxy substituent's precise electronic effects on this chlorination are not extensively detailed in the provided results.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the reagents.
-
Presence of Moisture: Phosphorus oxychloride reacts vigorously with water. Any moisture in the starting material, solvent, or glassware will consume the POCl₃ and generate impurities, significantly reducing the yield.[2]
-
Suboptimal Temperature Control: The chlorination of quinazolones with POCl₃ can occur in two stages: an initial phosphorylation at lower temperatures, followed by chlorination upon heating.[3] Improper temperature control can lead to the formation of stable, undesired intermediates.
-
Degradation of Product: The product, this compound, can be sensitive to hydrolysis.[4] Exposure to water during workup can revert it to the starting material or other byproducts.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the 8-methoxyquinazoline-2,4(1H,3H)-dione starting material is free of moisture.[2]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A typical procedure involves refluxing for 4 hours.[1]
-
Controlled Reagent Addition: Add POCl₃ carefully, especially if a base is used, to control the initial reaction exotherm.
-
Careful Workup: When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto ice). Neutralize the acidic mixture carefully with a base like sodium bicarbonate to minimize product degradation.[1][2]
Issue 2: Formation of Impurities and Side Products
Possible Causes:
-
Side Reactions with POCl₃: At lower temperatures, phosphorylated intermediates can form. If unreacted starting material is present, these can form "pseudodimers," which are complex impurities.[3]
-
Incomplete Chlorination: If the reaction is not driven to completion, you may isolate mono-chlorinated intermediates.
-
Hydrolysis during Workup: As mentioned, the dichloro product can hydrolyze back to the mono-chloro or starting dione if exposed to acidic water for prolonged periods.[4]
Solutions:
-
Temperature Staging: Consider a two-stage heating profile. An initial lower temperature phase for the formation of the phosphate intermediate, followed by heating to reflux (around 70-90°C) to drive the conversion to the dichloro product.[3]
-
Use of a Base: The addition of a tertiary amine base like N,N-dimethylaniline can facilitate the reaction and may help to minimize certain side reactions.[1][5]
-
Purification: Column chromatography is an effective method for purifying the final product from unreacted starting material and byproducts. A typical eluent system is a gradient of ethyl acetate in hexane.[1]
Experimental Protocols
Synthesis of this compound from 8-Methoxyquinazoline-2,4(1H,3H)-dione[1]
This protocol is based on a reported procedure and can be optimized as needed.
Materials:
-
8-Methoxyquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction flask, add 8-methoxyquinazoline-2,4(1H,3H)-dione (1.6 mmol, 310 mg).
-
Add phosphorus oxychloride (10 mL) and N,N-dimethylaniline (0.2 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After completion, cool the reaction mixture and remove the volatile components under reduced pressure.
-
To the crude product, carefully add saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Extract the product with ethyl acetate.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a 10% to 20% ethyl acetate/hexane mixed solvent to yield this compound as a white solid (180 mg, 49% yield).
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 8-Methoxyquinazoline-2,4(1H,3H)-dione | [1] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1] |
| Base | N,N-dimethylaniline | [1] |
| Reaction Time | 4 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Purification | Silica gel column chromatography | [1] |
| Yield | 49% | [1] |
Visualizations
References
Technical Support Center: 2,4-Dichloroquinazoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloroquinazoline. The information is designed to help resolve common issues related to side product formation and to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a disubstituted byproduct. Why is this happening and how can I prevent it?
A1: The formation of a 2,4-disubstituted quinazoline is a common side reaction that occurs when a second nucleophilic substitution happens at the C2 position. The chlorine atom at the C4 position is significantly more reactive and will be substituted under milder conditions. The substitution at the C2 position typically requires more forcing conditions.
Causes of Disubstitution:
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy to overcome the higher energy barrier for substitution at the less reactive C2 position.[1] Once the C4 position is substituted with an electron-donating amine, the ring is deactivated, making the second substitution harder.[2]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to the gradual formation of the disubstituted product.
-
Excess Nucleophile: Using a large excess of the amine nucleophile can drive the reaction towards disubstitution.
Prevention Strategies:
-
Temperature Control: Maintain a lower reaction temperature. For many primary and secondary amines, reactions can proceed efficiently at temperatures ranging from 0°C to 80°C.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop it once the starting material is consumed and before significant disubstitution occurs.
-
Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the amine nucleophile.
Q2: I've isolated a byproduct that appears to be a quinazolinone. How is this forming and what are the best practices to avoid it?
A2: The formation of a quinazolinone, such as 2-chloro-4-hydroxyquinazoline, is the result of hydrolysis of the 2,4-dichloroquinazoline starting material or its intermediates. The chloro substituents are susceptible to displacement by water, especially at elevated temperatures.
Causes of Hydrolysis:
-
Presence of Water: Traces of water in the reaction solvent, reagents, or glassware can lead to the formation of the hydrolysis byproduct. Some intermediates are particularly unstable in the presence of water.
-
Reaction Work-up: Issues during the work-up, such as purification on silica gel with non-anhydrous solvents, can sometimes lead to the degradation of the product into its hydrolyzed form.
Prevention Strategies:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use freshly distilled, dry solvents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Dried Glassware: Thoroughly dry all glassware in an oven before use.
-
Careful Work-up: Minimize exposure to water during the work-up and purification steps.
Q3: My reaction is sluggish and giving a low yield of the desired 4-amino-2-chloroquinazoline. What can I do to improve the yield?
A3: Low yields can stem from several factors related to reaction kinetics and reagent stability.
Potential Causes and Solutions:
-
Weak Nucleophile: If your amine is electron-poor or sterically hindered, it may not be reactive enough under standard conditions. Consider using a stronger, non-nucleophilic base (e.g., DIPEA) to deprotonate the amine and increase its nucleophilicity.
-
Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like dioxane, DMF, or DMSO are often effective as they can help to stabilize charged intermediates formed during the reaction.[4]
-
Suboptimal Temperature: While high temperatures can cause side reactions, a temperature that is too low may result in a very slow reaction rate. Gradually increasing the temperature while monitoring for side product formation can help find the optimal balance.
-
Poor Solubility: Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
Q4: I am observing the formation of the isomeric 2-amino-4-chloroquinazoline. How can I favor the formation of the 4-amino product?
A4: The substitution at the C4 position is electronically favored and is the major product in most cases. The carbon at the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[4] However, the formation of the C2 substituted isomer, while less common, can be influenced by the steric nature of the reactants. If you are observing the C2 isomer, consider modifying the reaction conditions to favor the kinetically preferred C4 substitution. This typically involves using milder conditions (lower temperature and shorter reaction time).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction due to low reactivity. | - Gradually increase the reaction temperature in 10°C increments. - Increase reaction time and monitor by TLC. - If using a weak amine nucleophile, add a non-nucleophilic base like DIPEA. |
| Poor solubility of reactants. | - Choose a solvent in which all reactants are soluble (e.g., dioxane, DMF, DMSO). | |
| Degradation of starting material or product. | - Analyze the reaction mixture for decomposition products. - Consider running the reaction at a lower temperature for a longer duration. | |
| High Levels of Disubstituted Product (2,4-diaminoquinazoline) | Reaction temperature is too high. | - Reduce the reaction temperature. For many amines, 80°C or lower is sufficient for C4 substitution.[3] |
| Reaction time is too long. | - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Excess nucleophile used. | - Use a stoichiometric amount of the amine (1.0 - 1.2 equivalents). | |
| Presence of Hydrolysis Product (Quinazolinone) | Water present in the reaction. | - Use anhydrous solvents and reagents. - Dry all glassware in an oven prior to use. - Run the reaction under an inert atmosphere (N₂ or Ar). |
| Degradation during work-up/purification. | - Minimize contact with water during extraction. - Use anhydrous solvents for chromatography. | |
| Multiple Spots on TLC (Difficult to Separate) | Formation of closely related byproducts (e.g., isomers, over-alkylation). | - Optimize reaction conditions (temperature, time, stoichiometry) to favor a single product. - Employ high-performance flash chromatography for purification. |
| Reaction Does Not Proceed | Insufficiently activated nucleophile. | - Add a suitable base (e.g., DIPEA, Et₃N, K₂CO₃) to activate the amine. |
| Inappropriate solvent. | - Switch to a polar aprotic solvent like DMF or DMSO. | |
| Temperature is too low. | - Gradually increase the reaction temperature. Some reactions may require heating to proceed at a reasonable rate. |
Quantitative Data on Side Product Formation
The following table summarizes the general trends in product distribution based on reaction conditions, as supported by the literature. Absolute yields will vary depending on the specific nucleophile and substrate used.
| Reaction Condition | Desired Product (4-amino-2-chloroquinazoline) | Disubstituted Product (2,4-diaminoquinazoline) | Hydrolysis Product (2-chloro-4-hydroxyquinazoline) | Supporting Evidence |
| Low Temperature (0-25°C) | High selectivity | Minimal formation | Minimal if anhydrous | Substitution at C4 is favored under mild conditions.[3] |
| Moderate Temperature (25-80°C) | Good to excellent yield | Low to moderate formation | Low if anhydrous | Optimal temperature for many selective C4 aminations. |
| High Temperature (>100°C or Microwave) | Decreased yield | Significant formation | Increased risk, especially with prolonged heating | Harsher conditions are required to overcome the energy barrier for C2 substitution.[1] |
| Anhydrous Conditions | Yield depends on other factors | Yield depends on other factors | Minimal to none | The absence of water prevents the hydrolysis side reaction. |
| Presence of Water | Reduced yield | Reduced yield | Significant formation | Water acts as a nucleophile, leading to the hydrolysis product. |
Experimental Protocols
Protocol 1: Selective Synthesis of N-Aryl-4-amino-2-chloroquinazolines
This protocol is adapted from a reported methodology for the regioselective synthesis of 2-chloro-4-anilinoquinazolines.[4]
Materials:
-
2,4-Dichloroquinazoline (or a substituted derivative)
-
Substituted aniline (1.0 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.2 equivalents)
-
Anhydrous dioxane
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 2,4-dichloroquinazoline (1.0 mmol).
-
Add anhydrous dioxane (10 mL) and stir until the solid is dissolved.
-
Add the substituted aniline (1.0 mmol) to the solution.
-
Add DIPEA (2.2 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 4-anilino-2-chloroquinazoline.
Visual Guides
Reaction Pathway
Caption: Reaction pathway for 2,4-dichloroquinazoline amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Substitutions of 2,4-Dichloroquinazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2,4-dichloroquinazolines.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution preferentially occur at the C4 position of 2,4-dichloroquinazoline?
A1: The preferential substitution at the C4 position is a well-documented phenomenon governed by the electronic properties of the quinazoline ring.[1][2] The carbon atom at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3][4] Theoretical studies using Density Functional Theory (DFT) have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating it is the more favorable site for nucleophilic attack.[1][2] Furthermore, the activation energy for the substitution reaction is lower at the C4 position.[1][2]
Q2: How can I achieve selective substitution at the C2 position?
A2: While the C4 position is kinetically favored, selective substitution at the C2 position can be achieved through several strategies:
-
Sequential Substitution: First, substitute the C4 position under mild conditions. Then, under more forcing conditions such as higher temperatures (often above 100°C), microwave irradiation, or using a strong base, the second nucleophile can be introduced at the C2 position.[1][4][5]
-
Temporary Deactivation of C4: The C4 position can be temporarily blocked with a protecting group, such as a thioether. This allows for the regioselective functionalization of the C2 position. The protecting group at C4 can then be removed or replaced in a subsequent step.[3]
-
Palladium-Catalyzed Cross-Coupling: While palladium-catalyzed reactions often favor the C4 position, specific ligand and catalyst systems can be employed to direct substitution to the C2 position.[3]
-
"Sulfonyl Group Dance" Rearrangement: A novel method involves the reaction of a 2-chloro-4-sulfonylquinazoline with an azide nucleophile. This can induce a rearrangement that facilitates subsequent C2-selective modification.[5][6]
Q3: What are the typical reaction conditions for selective C4 substitution?
A3: Selective monosubstitution at the C4 position is generally achieved under mild reaction conditions. For nucleophilic aromatic substitution (SNAr) with amines, the reaction can often be carried out at temperatures ranging from room temperature to moderate heating (e.g., 50-80 °C) in a suitable solvent like ethanol, isopropanol, or THF.[4] The reaction time can vary from a few hours to overnight.
Q4: How can I confirm the regioselectivity of my substitution reaction?
A4: Unequivocal structure determination is crucial. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, specifically techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool to confirm the position of substitution by identifying correlations between the new substituent and the protons on the quinazoline core.[1][2]
Troubleshooting Guides
Problem 1: Low or no conversion of 2,4-dichloroquinazoline.
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Nucleophile | Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile, thereby increasing its nucleophilicity. Microwave irradiation can also be employed to accelerate the reaction.[1] |
| Poor Solubility | Ensure the 2,4-dichloroquinazoline and the nucleophile are fully dissolved. Experiment with different solvents or solvent mixtures (e.g., THF, dioxane, DMF, DMSO). |
| Catalyst Inactivity (for cross-coupling) | Ensure the use of fresh, high-purity catalyst and ligands. Use anhydrous and deoxygenated solvents, as many catalysts are sensitive to air and moisture.[7] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
Problem 2: Formation of a mixture of C2- and C4-substituted products (poor regioselectivity).
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions are Too Harsh for Selective C4 Substitution | Reduce the reaction temperature. If a base is used, consider a weaker base or a stoichiometric amount instead of an excess. Shorten the reaction time. |
| High Reactivity of the Nucleophile | For highly reactive nucleophiles, consider performing the reaction at a lower temperature (e.g., 0 °C or room temperature). |
| Equilibration or Rearrangement | While less common for simple SNAr, check for literature precedents with your specific nucleophile. Consider a different synthetic strategy if rearrangement is suspected. |
Problem 3: Formation of the 2,4-disubstituted product when monosubstitution is desired.
| Possible Cause | Troubleshooting Steps |
| Excess Nucleophile | Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile relative to the 2,4-dichloroquinazoline. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely and stop it once the starting material is consumed to prevent the second substitution. Reduce the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination of 2,4-Dichloroquinazoline
This protocol is a generalized procedure and may require optimization for specific amines.
Materials:
-
2,4-Dichloroquinazoline
-
Amine (primary or secondary)
-
Ethanol (or other suitable solvent like isopropanol, THF)
-
Triethylamine (or another suitable base, optional)
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 equiv.) in ethanol, add the amine (1.1 equiv.).
-
If the amine salt is used or if the amine is a weak nucleophile, add a base like triethylamine (1.2 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-chloro-4-aminoquinazoline.
Protocol 2: Sequential C4 and C2 Disubstitution
Step 1: C4-Substitution (as per Protocol 1)
-
Synthesize and purify the 2-chloro-4-substituted quinazoline intermediate as described in Protocol 1.
Step 2: C2-Substitution
Materials:
-
2-Chloro-4-substituted quinazoline (from Step 1)
-
Second Nucleophile
-
High-boiling point solvent (e.g., isopropanol, dioxane, or DMF)
Procedure:
-
Dissolve the 2-chloro-4-substituted quinazoline (1.0 equiv.) in a suitable high-boiling point solvent.
-
Add the second nucleophile (1.5-2.0 equiv.). A base may be required depending on the nucleophile.
-
Heat the reaction mixture to reflux (typically >100 °C) or use microwave irradiation.[1][4]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2,4-disubstituted quinazoline by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Ratio (C4:C2) | Reference |
| 1 | Hydrazine hydrate | Ethanol | 0-5 | 2 | Selective C4 | [4] |
| 2 | Substituted Anilines | THF/H₂O (Microwave) | 100 | 0.25-0.5 | Selective C4 | [8] |
| 3 | N-substituted cyclic amines | Dioxane | Reflux | 2-4 | Selective C2 (for some substrates) | [9] |
| 4 | Hydrazine hydrate | Isopropanol | Reflux | 1 | C2 substitution on a 2-chloro-4-hydrazinylquinazoline | [4] |
Visualizations
Caption: General reaction pathways for the substitution of 2,4-dichloroquinazoline.
Caption: Troubleshooting flowchart for common issues in regioselective substitutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,4-Dichloro-8-methoxyquinazoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dichloro-8-methoxyquinazoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
A1: The two most prevalent and effective methods for the purification of this compound derivatives are column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for removing minor impurities, assuming a suitable solvent can be found.
Q2: What are the potential impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities in the synthesis of 2,4-dichloroquinazoline derivatives can arise from several sources:
-
Unreacted starting materials: Depending on the synthetic route, these could include substituted anthranilic acids or other precursors.
-
Byproducts of the chlorination reaction: Incomplete chlorination can result in the corresponding quinazolinone derivative.
-
Hydrolysis products: 2,4-Dichloroquinazoline derivatives can be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of the corresponding 4-quinazolinone.
-
Isomers: If the starting materials are not isomerically pure, this can lead to a mixture of final products that may be difficult to separate.
Q3: How can I best monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in the selection of an appropriate solvent system for both chromatography and recrystallization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice to determine the exact purity of the final product and to detect trace impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: Co-elution of the product with an impurity.
-
Possible Cause: The solvent system (mobile phase) does not have the optimal polarity to resolve the compounds.
-
Solution:
-
Adjust Solvent Polarity: If the impurity is more polar and eluting with your product, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the impurity is less polar, a slight increase in polarity may help to retain the impurity longer on the column.
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation. This can often improve the resolution between closely eluting compounds.
-
Alternative Solvent System: Consider a different solvent system altogether. For example, if a hexane/ethyl acetate system is failing, a dichloromethane/methanol system might offer different selectivity.
-
Issue 2: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase (silica gel).
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, this would mean increasing the percentage of ethyl acetate.
-
Add a Stronger Solvent: For highly polar compounds, adding a small percentage of a stronger solvent like methanol to the mobile phase can be effective.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause:
-
The solution is supersaturated.
-
The rate of cooling is too rapid.
-
The presence of impurities is depressing the melting point and inhibiting crystal lattice formation.
-
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to ensure complete dissolution, then attempt to cool again slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Seed Crystals: If available, add a single, pure crystal of the desired compound to the cooled solution to initiate crystallization.
-
Issue 2: Low recovery of the purified product.
-
Possible Cause:
-
The compound has significant solubility in the cold recrystallization solvent.
-
Too much solvent was used for the recrystallization.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
-
Solvent Selection: Re-evaluate the choice of solvent. The ideal solvent will have high solubility for the compound at elevated temperatures and very low solubility at low temperatures.
-
Experimental Protocols
Column Chromatography of this compound
This protocol is based on a reported purification of this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a mobile phase of 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase to 20% ethyl acetate in hexane.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.
Recrystallization of Dichloroquinazoline Derivatives
This is a general protocol that can be adapted for this compound derivatives.
Materials:
-
Crude dichloroquinazoline derivative
-
Recrystallization solvent (e.g., ethanol, hexane, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Compound | Stationary/Mobile Phase or Solvent | Yield (%) | Purity | Reference |
| Column Chromatography | This compound | Silica gel / 10-20% Ethyl Acetate in Hexane | 49% | Not Reported | [1] |
| Recrystallization | 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Ethanol | 93.5% | 98.8% | [2] |
Note: Data for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is included as a representative example of a related dichloro-heterocyclic compound to provide context for expected yield and purity from recrystallization.
Visualizations
Caption: A generalized workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Dichloroquinazolines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of dichloroquinazolines. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Suzuki coupling reaction with a dichloroquinazoline consistently low or non-existent?
Low or no yield in the Suzuki coupling of dichloroquinazolines is a frequent challenge, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1][2] The strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle more difficult.[2] Several factors could be contributing to this issue:
-
Inactive Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough for these less reactive substrates.[2]
-
Inappropriate Base: The base is crucial for activating the boronic acid. Weak bases are often ineffective.[2]
-
Suboptimal Solvent and Temperature: Poor solubility of reagents or insufficient temperature can significantly hinder the reaction rate.[1]
-
Degradation of Reagents: Boronic acids are susceptible to decomposition, particularly at elevated temperatures.[3]
-
Presence of Oxygen: Oxygen can deactivate the palladium catalyst and promote unwanted side reactions.[3]
Q2: How can I improve the activity of my catalyst system for the coupling of dichloroquinazolines?
For challenging substrates like dichloroquinazolines, a highly active catalyst system is often required.[2] Consider the following optimizations:
-
Palladium Source: If using Pd(PPh₃)₄ with low success, consider switching to a more active Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂.[2][4] Pd(II) sources will be reduced to the active Pd(0) in situ.[4]
-
Ligand Choice: Standard phosphine ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides.[2] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often more effective.[2] N-heterocyclic carbenes (NHCs) can also be effective ligands.[5]
Q3: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.[1]
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[1][6]
-
Mitigation: Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[3]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common pathway for boronic acid decomposition.[1][6][7]
-
Dehalogenation: The chloro group on the quinazoline can be replaced by a hydrogen atom. This can occur if a palladium hydride species is formed.[2]
-
Mitigation: Avoid using alcohols as the primary solvent and consider switching from an amine base to an inorganic base like K₃PO₄ or Cs₂CO₃.[2]
-
Below is a diagram illustrating the desired Suzuki coupling pathway and common side reactions.
Caption: A diagram of the Suzuki coupling cycle and competing side reactions.
Troubleshooting Guide
Problem: Low to No Product Formation
This troubleshooting workflow can help identify the root cause of low yield.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.
Data Presentation: Recommended Reaction Conditions
The optimal conditions for Suzuki coupling are highly substrate-dependent. However, the following table provides a robust starting point for the coupling of dichloroquinazolines.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Often more active than Pd(PPh₃)₄ for less reactive chlorides.[2] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Facilitates the difficult oxidative addition of the C-Cl bond.[2] |
| Ligand:Pd Ratio | 2:1 | Ensures sufficient ligand to form the active catalytic species. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Stronger inorganic bases are often required for effective transmetalation.[2][3] |
| Solvent | 1,4-Dioxane/water or THF/water | Aprotic polar solvents, often with water to aid in dissolving the base.[2] |
| Temperature | 90-120 °C | Higher temperatures are often necessary to drive the reaction to completion.[2][3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling side reactions.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling of 2,4-Dichloroquinazoline
This protocol provides a general methodology for the monosubstitution at the more reactive C4 position.[8]
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2,4-dichloroquinazoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3][8]
-
Seal the vessel with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[2]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv) and the phosphine ligand (e.g., SPhos, 0.04-0.10 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[8]
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C).[9]
-
Stir the reaction mixture vigorously for the specified time (typically 8-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated quinazoline.
-
Note on Regioselectivity: For dichloroquinazolines, the C4 position is generally more electrophilic and thus more reactive towards Suzuki coupling than the C2 position.[8] Achieving selective monosubstitution at C4 is often feasible. Disubstitution typically requires more forcing conditions, such as higher temperatures and a stronger base.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Conditions to avoid for unstable 2,4-Dichloro-8-methoxyquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-8-methoxyquinazoline. The information is designed to help you anticipate and resolve potential issues related to the stability of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is giving low yields and multiple unidentified byproducts. What could be the cause?
A1: This is a common issue and can stem from several factors related to the instability of the starting material. Here are the primary aspects to investigate:
-
Moisture: this compound is susceptible to hydrolysis. Trace amounts of water in your reaction solvent or on your glassware can lead to the formation of monochloro-hydroxyquinazolines or the corresponding dione.
-
Nucleophilic Solvents: Protic or nucleophilic solvents (e.g., methanol, ethanol) can react with the compound, especially at elevated temperatures, leading to the substitution of the chloro groups.
-
Temperature: While heating is often necessary for reactions, prolonged exposure to high temperatures can cause degradation. The stability of the compound is temperature-dependent.
-
Basic/Acidic Conditions: Strong bases or acids can promote decomposition or unwanted side reactions. The compound's stability is pH-sensitive.
Q2: I suspect my stored this compound has degraded. How can I check its purity?
A2: To check the purity of your stored compound, you can use the following analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of degradation products by showing unexpected peaks.
-
Mass Spectrometry (MS): Can help identify the molecular weights of any impurities, giving clues to their structures.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To minimize degradation during storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[1] For short-term use, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Purity: Ensure the compound is as pure as possible before storage, as impurities can sometimes catalyze decomposition.
Q4: I am performing a nucleophilic substitution reaction. At which position of this compound is the reaction most likely to occur?
A4: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[2][3] This regioselectivity is a key feature of the 2,4-dichloroquinazoline scaffold. Mild reaction conditions will almost exclusively result in substitution at the C4 position. Harsher conditions may be required to substitute the C2 chlorine.
Q5: Can I use a strong base to deprotonate a nucleophile in a reaction with this compound?
A5: Caution should be exercised when using strong bases. While a base may be necessary for your reaction, strong bases can also promote the degradation of this compound. Consider using a weaker, non-nucleophilic base if possible. If a strong base is required, it should be added slowly at a low temperature to minimize side reactions.
Stability Profile of this compound (Illustrative Data)
The following table provides an illustrative summary of the stability of this compound under various conditions. Please note that this data is representative and should be used as a guideline. Actual stability may vary depending on the specific experimental setup.
| Condition | Parameter | Observation | Recommendation |
| pH | pH < 4 | Potential for hydrolysis of the methoxy group and chloro groups. | Avoid strongly acidic conditions. Use aprotic solvents if possible. |
| pH > 10 | Increased rate of nucleophilic substitution by hydroxide, leading to hydroxyquinazolines. | Use of strong bases should be carefully controlled (low temperature, slow addition). | |
| Temperature | > 80°C | Noticeable decomposition over several hours, especially in the presence of nucleophiles or moisture. | Keep reaction temperatures as low as feasible. Monitor reaction progress closely to avoid prolonged heating. |
| Ambient | Stable for short periods if protected from moisture and light. | For reactions at room temperature, ensure a dry, inert atmosphere. | |
| Light | UV (254 nm) | Potential for photodecomposition. | Protect from light by using amber vials or covering glassware with aluminum foil. |
| Nucleophiles | Water/Alcohols | Slow substitution of chloro groups, accelerated by heat and base. | Use anhydrous solvents and reagents. |
| Amines | Readily undergoes nucleophilic substitution, primarily at the C4 position.[2] | This is the desired reactivity for many synthetic applications. Control stoichiometry and temperature to manage selectivity. | |
| Strong Bases (e.g., NaOH, KOH) | Can lead to rapid decomposition and formation of multiple byproducts. | Opt for weaker, non-nucleophilic bases where possible. |
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general method for evaluating the stability of this compound under specific conditions (e.g., in a particular solvent at a certain temperature).
1. Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., acetonitrile, THF, DMF)
-
Internal standard (e.g., durene, biphenyl)
-
HPLC-grade solvents for analysis
-
Vials with septa
-
Thermostated heating block or oil bath
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the anhydrous solvent of interest. Also, prepare a stock solution of the internal standard.
-
Sample Preparation: In a series of vials, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Incubation: Place the vials in the thermostated heating block at the desired temperature.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat.
-
Quenching and Dilution: Immediately cool the vial to room temperature and dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC with a suitable column (e.g., C18) and a mobile phase that gives good separation of the parent compound, internal standard, and any potential degradation products. Use a UV detector set to a wavelength where the compound has strong absorbance.
-
Data Analysis: Calculate the peak area ratio of this compound to the internal standard at each time point. Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected results in experiments involving this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Navigating the Synthesis of 2,4-Dichloro-8-methoxyquinazoline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2,4-Dichloro-8-methoxyquinazoline, a key intermediate in the development of various pharmaceutical compounds. This guide addresses common challenges, offers detailed troubleshooting advice, and presents alternative synthetic strategies in a user-friendly question-and-answer format to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established synthetic pathway commences with the cyclization of 2-amino-3-methoxybenzoic acid to form 8-methoxyquinazoline-2,4-dione, followed by a chlorination step to yield the final product.
Q2: What are the critical parameters for the successful synthesis of 8-methoxyquinazoline-2,4-dione?
A2: The cyclization of 2-amino-3-methoxybenzoic acid with a cyclizing agent such as urea is a key step. Careful control of the reaction temperature and time is crucial to ensure complete reaction and minimize the formation of impurities.
Q3: Which chlorinating agent is recommended for converting 8-methoxyquinazoline-2,4-dione to the dichloro derivative?
A3: Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for this transformation. The reaction is typically carried out in excess POCl₃, which also serves as the solvent.
Q4: Are there any alternative, potentially milder, chlorinating agents to phosphorus oxychloride?
A4: Yes, other chlorinating agents can be considered, although they are less common for this specific transformation. These include thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), and oxalyl chloride. However, reaction conditions would require careful optimization.
Q5: What are the typical challenges encountered during the synthesis of this compound?
A5: Researchers may face challenges such as low yields, incomplete reactions, and the formation of side products. These issues often stem from suboptimal reaction conditions, reagent quality, or inefficient purification methods.
Troubleshooting Guides
Low Yield in the Synthesis of 8-methoxyquinazoline-2,4-dione
Problem: The cyclization of 2-amino-3-methoxybenzoic acid with urea results in a low yield of the desired 8-methoxyquinazoline-2,4-dione.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the reaction is heated to a sufficiently high temperature (typically a melt fusion with urea is performed at 180-200 °C).- Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). |
| Sublimation of Starting Material | - Use a reaction setup that minimizes sublimation, such as a flask with a condenser. |
| Degradation of Starting Material or Product | - Avoid excessively high temperatures or prolonged reaction times which can lead to decomposition. |
| Impure 2-amino-3-methoxybenzoic acid | - Verify the purity of the starting material using techniques like NMR or melting point analysis. Recrystallize if necessary.[1] |
Issues During Chlorination with Phosphorus Oxychloride
Problem: The chlorination of 8-methoxyquinazoline-2,4-dione with POCl₃ gives a low yield or a complex mixture of products.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Chlorination | - Ensure an adequate excess of POCl₃ is used.- Increase the reaction temperature and/or prolong the reflux time. The reaction progress can be monitored by TLC. |
| Presence of Moisture | - Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Moisture can decompose POCl₃ and lead to side reactions. |
| Formation of Monochloro Intermediate | - The 4-chloro position is generally more reactive than the 2-position. Driving the reaction to completion with sufficient heat and time is necessary for dichlorination. |
| Side Reactions | - The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction and improve yields. |
| Difficult Work-up | - Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to decompose excess POCl₃. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product. |
Experimental Protocols
Synthesis of 8-methoxyquinazoline-2,4-dione
This protocol is a general procedure based on the cyclization of anthranilic acids.
Materials:
-
2-amino-3-methoxybenzoic acid
-
Urea
-
Sand bath or heating mantle
Procedure:
-
Thoroughly grind a mixture of 2-amino-3-methoxybenzoic acid (1 equivalent) and urea (3-5 equivalents) in a mortar.
-
Transfer the mixture to a round-bottom flask and heat it in a sand bath or with a heating mantle to 180-200 °C.
-
Maintain this temperature for 1-2 hours, or until the evolution of ammonia gas ceases. The mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 8-methoxyquinazoline-2,4-dione.
-
Collect the precipitate by filtration, wash with water, and dry.
Synthesis of this compound
This protocol is a general procedure for the chlorination of quinazolinediones.
Materials:
-
8-methoxyquinazoline-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Crushed ice
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 8-methoxyquinazoline-2,4-dione (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (5-10 equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute ammonia solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Alternatively, the product can be extracted with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.[2][3]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Reaction Step | Starting Material | Reagents | Typical Temperature | Typical Time | Expected Yield | Key Considerations |
| Cyclization | 2-amino-3-methoxybenzoic acid | Urea | 180-200 °C | 1-2 hours | 70-90% | Ensure anhydrous conditions; monitor ammonia evolution. |
| Chlorination | 8-methoxyquinazoline-2,4-dione | POCl₃ | 105-110 °C (Reflux) | 4-6 hours | 60-85% | Use excess POCl₃; perform work-up carefully in a fume hood. |
Visualizing the Synthetic Pathway and Troubleshooting Logic
To aid in understanding the experimental workflow and decision-making process during troubleshooting, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Overcoming Poor Solubility of Quinazoline Derivatives in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of quinazoline derivatives in organic solvents during their experiments. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why do many of my quinazoline derivatives exhibit poor solubility in common organic solvents?
A1: The limited solubility of quinazoline derivatives often stems from their rigid, planar structure and strong intermolecular interactions within the crystal lattice. These factors can make it energetically unfavorable for solvent molecules to break apart the crystal structure and solvate the individual molecules. For many quinazoline-based compounds, N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often the solvents of choice due to their high polarity and ability to disrupt these strong intermolecular forces.[1][2] The solubility of pyrazolo quinazoline derivatives, for instance, has been observed to be highest in DMF and generally increases with temperature.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of a quinazoline derivative into a less polar organic solvent for a reaction. What can I do?
A2: This phenomenon, often called "solvent-shifting precipitation," is common when moving from a strong solubilizing agent like DMSO to a solvent where the compound is less soluble. To address this, you can:
-
Decrease the final concentration: The most straightforward solution is to work with a more dilute final concentration of your quinazoline derivative.
-
Use a co-solvent system: Instead of a single solvent, use a mixture. Gradually adding the less polar solvent to the DMSO stock while vigorously stirring can sometimes maintain solubility. Common co-solvents include ethanol, methanol, and acetone.[3]
-
Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help redissolve precipitated compounds. However, be cautious about the thermal stability of your specific derivative.
Q3: How does the substitution pattern on the quinazoline ring affect its solubility in organic solvents?
A3: The nature and position of substituents on the quinazoline core significantly influence its physicochemical properties, including solubility. Generally, the introduction of polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) can enhance solubility in polar organic solvents. Conversely, bulky, non-polar, or lipophilic substituents tend to decrease solubility in polar solvents but may increase it in non-polar organic solvents.
Troubleshooting Guides
Issue 1: Difficulty in dissolving a newly synthesized quinazoline derivative in any common laboratory solvent.
Question: I have a novel quinazoline derivative that is proving difficult to dissolve in standard solvents like methanol, ethanol, and acetone for purification or analysis. What steps should I take?
Answer: When facing a highly insoluble quinazoline derivative, a systematic approach to solvent screening is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution of quinazoline derivatives.
-
Start with Stronger Solvents: Begin with highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP), as these are often effective for dissolving quinazoline compounds.[1]
-
Apply Energy: Gentle heating and sonication can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.
-
Broaden the Solvent Screen: If solubility is still an issue, expand your screen to include other solvents with varying polarities, such as Tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[1]
-
Consider Formulation Strategies: If the compound remains insoluble for your required concentration, you may need to employ more advanced solubility enhancement techniques, as detailed in the protocols below.
Issue 2: My quinazoline derivative is precipitating out of solution during a column chromatography purification.
Question: I have dissolved my quinazoline derivative in the mobile phase for column chromatography, but it is precipitating on the column, leading to poor separation. How can I prevent this?
Answer: Precipitation during chromatography is a common issue with poorly soluble compounds. Here are some strategies to mitigate this:
-
Modify the Mobile Phase:
-
Increase the proportion of the stronger solvent: If you are using a solvent gradient, ensure the initial mobile phase has a high enough concentration of the solvent in which your compound is most soluble.
-
Add a solubilizing modifier: A small percentage (1-5%) of a strong solvent like DMSO or DMF can be added to your mobile phase to maintain solubility. However, be mindful that this will alter the polarity of your mobile phase and may affect separation.
-
-
Dry Loading: Instead of dissolving the sample in the mobile phase, pre-adsorb it onto a small amount of silica gel or another inert support. After evaporating the solvent, the dry powder can be loaded onto the column. This technique introduces the compound to the mobile phase in a more gradual manner.
-
Reduce the Sample Load: Overloading the column with a poorly soluble compound can exceed its solubility limit in the mobile phase. Reducing the amount of material being purified can prevent precipitation.
Quantitative Solubility Data
The following tables summarize the solubility of two common quinazoline-based EGFR inhibitors, Gefitinib and Erlotinib, in various organic solvents. This data can serve as a reference point when selecting solvents for your own quinazoline derivatives.
Table 1: Solubility of Gefitinib in Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 | [4][5] |
| Dimethyl Formamide (DMF) | ~20 | [4][5] |
| Ethanol | ~0.3 | [4][5] |
| Methanol | Slightly Soluble | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [4][5] |
Table 2: Solubility of Erlotinib in Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Formamide (DMF) | ~50 | [7] |
| Dimethyl Sulfoxide (DMSO) | ~25 | [7] |
| Ethanol | ~0.25 | [7] |
| Methanol | Slightly Soluble | [8] |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 | [7] |
Experimental Protocols for Solubility Enhancement
For particularly challenging quinazoline derivatives, the following formulation strategies can significantly improve their solubility.
Protocol 1: Solid Dispersion via Solvent Evaporation
This technique involves dissolving both the quinazoline derivative and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent. This process traps the drug in an amorphous, more soluble state within the carrier matrix.
Materials:
-
Quinazoline derivative
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Polaxamer 407)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble[3]
-
Rotary evaporator
Procedure:
-
Dissolution: Accurately weigh the quinazoline derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected volatile solvent in a round-bottom flask to form a clear solution.[3]
-
Solvent Removal: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. Maintain a bath temperature of 40-50°C to avoid thermal degradation.[3]
-
Drying: Once a solid film or mass has formed, further dry the solid dispersion in a vacuum oven to remove any residual solvent.[9]
-
Milling and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the powder through a standard mesh sieve to obtain a uniform particle size.[9]
-
Characterization: The resulting powder can be characterized for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). Dissolution studies should be performed to confirm the enhancement in solubility.[3]
Protocol 2: Complexation with Cyclodextrins using the Kneading Method
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent solubility in a given solvent.
Materials:
-
Quinazoline derivative
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol solution (e.g., 50:50 v/v)
Procedure:
-
Molar Ratio Selection: Choose a suitable molar ratio of the quinazoline drug to the cyclodextrin (e.g., 1:1).[3]
-
Mixing: Accurately weigh the drug and cyclodextrin and thoroughly mix the powders in a glass mortar.[3]
-
Kneading: Add a small volume of the water-ethanol solution dropwise to the powder mixture. Knead the resulting paste with a pestle for 45-60 minutes, maintaining a consistent texture by adding more solvent blend if it becomes too dry.[3]
-
Drying: Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex and pass it through a sieve to ensure uniform particle size. Store the final product in a desiccator.
Protocol 3: Nanosuspension via High-Pressure Homogenization
This method involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and, consequently, the dissolution rate and saturation solubility.
Materials:
-
Quinazoline derivative
-
Stabilizer (e.g., lecithin, Poloxamer 188, or Tween 80)[9]
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Coarse Suspension: Disperse the quinazoline derivative in an aqueous solution containing the stabilizer. Stir the mixture at high speed (e.g., 10,000 rpm for 30 minutes) to form a coarse suspension.[9]
-
High-Pressure Homogenization: Subject the coarse suspension to high-pressure homogenization. The optimal pressure and number of cycles will need to be determined empirically for each specific compound.[9]
-
Characterization: The resulting nanosuspension should be characterized for particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The physical stability can be assessed by measuring the zeta potential.[9]
Signaling Pathways Involving Quinazoline Derivatives
Many quinazoline derivatives exert their biological effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways can provide context for your experimental design.
EGFR Signaling Pathway
Quinazoline derivatives such as Gefitinib and Erlotinib are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] By blocking EGFR, these compounds inhibit downstream signaling cascades that promote tumor growth.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
VEGFR Signaling Pathway
Certain quinazoline derivatives act as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2.[12][13] This inhibition blocks angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
References
- 1. cibtech.org [cibtech.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. arasto.com [arasto.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Cross-Coupling of 2,4-Dichloroquinazolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 2,4-dichloroquinazolines.
Frequently Asked Questions (FAQs)
Q1: Which position of 2,4-dichloroquinazoline is more reactive in cross-coupling reactions?
The C4 position of 2,4-dichloroquinazoline is generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions. This is attributed to the greater electrophilicity of the C4 position.[1][2] This inherent regioselectivity allows for selective monosubstitution at the C4 position under appropriate reaction conditions.
Q2: What are the most common palladium catalysts used for cross-coupling with 2,4-dichloroquinazolines?
Palladium catalysts are the most effective for cross-coupling reactions with 2,4-dichloroquinazolines. Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-catalysts like Pd(PPh₃)₄. The choice of catalyst is often paired with a specific phosphine ligand to tune reactivity and stability. For instance, in Suzuki couplings, Pd(OAc)₂ with PPh₃ is a common combination.[1]
Q3: How can I achieve disubstitution on both the C2 and C4 positions?
Sequential cross-coupling is the most effective strategy for achieving disubstitution. This typically involves a first coupling at the more reactive C4 position, followed by a second coupling at the C2 position. The second coupling often requires more forcing conditions, such as higher temperatures or a different catalyst system, due to the deactivation of the quinazoline ring after the first substitution.[3]
Q4: What are the key differences in reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with 2,4-dichloroquinazolines?
The primary differences lie in the coupling partners and the specific catalyst/ligand and base combinations.
-
Suzuki-Miyaura Coupling: Couples an organoboron reagent (boronic acid or ester) with the dichloroquinazoline. It typically employs a palladium catalyst and a base like Na₂CO₃, K₂CO₃, or K₃PO₄.[1][4][5]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling an amine with the dichloroquinazoline. This reaction requires a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BrettPhos) and a strong base like NaOtBu.[6][7][8]
-
Sonogashira Coupling: Creates a C-C bond between a terminal alkyne and the dichloroquinazoline. This reaction is co-catalyzed by palladium and copper salts (typically CuI) in the presence of an amine base.[9][10][11][12]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity | - Ensure the palladium catalyst is active. Use a fresh batch or a reliable pre-catalyst. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. - Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Poor Ligand Choice | - Screen different phosphine ligands. For electron-rich quinazolines, a more electron-rich ligand might be beneficial. For sterically hindered substrates, a bulkier ligand could improve performance. |
| Incorrect Base | - The choice of base is critical. K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The solubility and strength of the base can significantly impact the reaction. Ensure the base is finely powdered and anhydrous. |
| Protodeboronation of Boronic Acid | - This is a common side reaction, especially with heteroarylboronic acids.[4] Use of anhydrous solvents and reagents can minimize this. Running the reaction under strictly inert conditions (Argon or Nitrogen) is crucial. |
| Low Reaction Temperature | - Suzuki couplings often require elevated temperatures (80-110 °C) to proceed efficiently.[4] |
| Solvent Effects | - The choice of solvent can influence the solubility of reagents and intermediates. Common solvents include dioxane, toluene, and THF, often with a small amount of water to aid in the dissolution of the base. |
Problem 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst Activation | - Use a pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) for more reliable generation of the active Pd(0) species. - Ensure the reaction is performed under a strictly inert atmosphere. |
| Inappropriate Ligand | - The choice of ligand is crucial for successful Buchwald-Hartwig amination. Screen a panel of bulky, electron-rich phosphine ligands like Xantphos, BrettPhos, or BippyPhos.[6] The optimal ligand is often substrate-specific. |
| Incorrect Base | - Aryl chlorides generally require a strong base like NaOtBu or LHMDS.[13] If using a weaker base with an aryl chloride, consider switching to a stronger one. Ensure the base is anhydrous and of high purity. |
| Low Reaction Temperature | - Buchwald-Hartwig aminations often require heating (typically 80-110 °C).[14] |
| Catalyst Inhibition by Amine | - Some amines can act as inhibitors for the palladium catalyst. Using a higher catalyst loading or a different ligand might overcome this issue. |
| Hydrodehalogenation Side Reaction | - This side reaction, where the chlorine is replaced by hydrogen, can be competitive. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature. |
Problem 3: Regioselectivity Issues (Reaction at C2 instead of C4, or vice-versa)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Forcing | - For selective C4 functionalization, use milder conditions (e.g., lower temperature, shorter reaction time). Harsh conditions can lead to a loss of selectivity and reaction at the C2 position. |
| Steric Hindrance | - If the incoming nucleophile is very bulky, it might favor reaction at the less sterically hindered C2 position, although this is less common due to the inherent reactivity of the C4 position. |
| Ligand-Controlled Selectivity | - In some systems, the choice of ligand can influence regioselectivity.[15] While C4 is electronically favored, certain ligands might promote oxidative addition at C2. Screening different ligands could be a strategy to alter selectivity if desired. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling at the C4 Position
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloroquinazoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%).
-
Ligand Addition: Add the phosphine ligand (e.g., PPh₃; 4-10 mol%).
-
Base and Solvent Addition: Add the base (e.g., Na₂CO₃ or K₂CO₃; 2.0-3.0 equiv.) and the degassed solvent (e.g., a 10:1 mixture of DME/water).[1]
-
Reaction: Stir the mixture at the desired temperature (typically 75-100 °C) for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination at the C4 Position
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the 2,4-dichloroquinazoline (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst; 1-3 mol%), and the phosphine ligand (if not using a pre-catalyst; 2-6 mol%).
-
Base and Solvent Addition: Add the strong base (e.g., NaOtBu; 1.5-2.0 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: A decision workflow for selecting the appropriate catalyst system for different cross-coupling reactions of 2,4-dichloroquinazolines.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Preventing undesired side reactions with 2,4-Dichloro-8-methoxyquinazoline
Welcome to the Technical Support Center for 2,4-Dichloro-8-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing undesired side reactions and to offer troubleshooting advice for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common undesired side reactions when using this compound?
A1: The most prevalent side reactions are:
-
Monosubstitution at the less reactive C2 position: While the C4 position is more reactive to nucleophilic attack, forcing conditions (higher temperatures, longer reaction times) can lead to substitution at the C2 position, resulting in a mixture of isomers.
-
Disubstitution: Use of excess nucleophile or harsh reaction conditions can lead to the substitution of both chlorine atoms, yielding the 2,4-disubstituted product.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of one or both chloro groups to form the corresponding quinazolinone(s). The 8-methoxy group, being electron-donating, may slightly decrease the susceptibility to hydrolysis compared to the unsubstituted analogue.
-
Reaction with Solvents: Protic solvents (e.g., alcohols) can sometimes act as nucleophiles, especially at elevated temperatures, leading to the formation of undesired ethers.
Q2: How does the 8-methoxy group influence the reactivity of this compound?
A2: The 8-methoxy group is an electron-donating group. This has two main effects:
-
Decreased Reactivity: It reduces the overall electrophilicity of the quinazoline ring system, making it less reactive towards nucleophiles compared to the unsubstituted 2,4-dichloroquinazoline. This may necessitate slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve the desired reaction.
-
Regioselectivity: The primary site of nucleophilic attack remains the C4 position due to the influence of the adjacent nitrogen atom. However, the deactivating effect of the methoxy group might slightly reduce the reactivity difference between the C2 and C4 positions.
Q3: I am observing a significant amount of the 2,4-disubstituted product. How can I favor monosubstitution at the C4 position?
A3: To favor monosubstitution at the C4 position, consider the following strategies:
-
Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.0-1.2 equivalents) of the nucleophile.
-
Reaction Temperature: Perform the reaction at a lower temperature. Nucleophilic substitution at the C4 position typically occurs at a faster rate and under milder conditions than at the C2 position.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction at the C2 position.
Q4: My reaction is yielding a significant amount of a quinazolinone byproduct. How can I prevent hydrolysis?
A4: To minimize hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent prior to use.
-
Purified Reagents: Ensure that all starting materials, including the nucleophile and any bases, are free of water.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Substituted-2-chloro-8-methoxyquinazoline
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time. - Gradually increase the reaction temperature in small increments. - Consider using a different solvent with a higher boiling point. | Increased conversion of the starting material to the desired product. |
| Reduced Reactivity | The 8-methoxy group deactivates the ring. A slightly higher temperature or longer reaction time than for unsubstituted 2,4-dichloroquinazoline may be necessary. | Improved reaction rate and yield. |
| Poor Nucleophile | - Use a stronger nucleophile if the reaction chemistry allows. - Add a non-nucleophilic base (e.g., DIPEA) to deprotonate the nucleophile and increase its reactivity. | Enhanced rate of nucleophilic attack. |
| Product Degradation | If the product is unstable under the reaction conditions, consider using milder conditions and monitor the reaction for the appearance of degradation products. | Minimized product loss and improved isolated yield. |
Issue 2: Formation of Multiple Products (Isomeric Mixture)
| Possible Cause | Recommended Action | Expected Outcome |
| Lack of Regioselectivity | - Lower the reaction temperature to favor substitution at the more reactive C4 position. - Reduce the reaction time. | Increased ratio of the desired C4-substituted isomer to the C2-substituted isomer. |
| Over-reaction | - Use a controlled amount of the nucleophile (1.0-1.2 equivalents). - Monitor the reaction closely and quench it as soon as the starting material is consumed. | Minimization of the 2,4-disubstituted byproduct. |
Experimental Protocols
Protocol 1: Selective Monosubstitution of an Amine at the C4-Position
This protocol describes a general procedure for the regioselective substitution of an amine at the C4 position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous solvent (e.g., isopropanol, THF, or DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 1.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture (e.g., to 40-60 °C).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for reaction optimization.
Validation & Comparative
Unambiguous Structural Confirmation of 4-Aminoquinazolines: A Comparative Guide to 2D-NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Rigorous and unambiguous structural confirmation is therefore a critical step in the development of novel 4-aminoquinazoline-based therapeutics. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental structural information, complex substitution patterns and potential for isomerism often necessitate the use of more advanced two-dimensional (2D) NMR techniques. This guide provides a comprehensive comparison of 2D-NMR analysis with other common analytical methods for the structural elucidation of 4-aminoquinazolines, supported by experimental data and detailed protocols.
At the Forefront: 2D-NMR for Definitive Structural Insights
Two-dimensional NMR spectroscopy offers a powerful suite of experiments that reveal through-bond and through-space correlations between nuclei, providing an intricate map of the molecular structure. The most informative of these for 4-aminoquinazolines are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another. This is instrumental in assigning protons on the quinazoline and any substituent aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This technique provides a direct link between the proton and carbon skeletons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly crucial for identifying quaternary carbons and piecing together the complete molecular framework by connecting different spin systems.
To illustrate the power of these techniques, we will use 4-amino-2-chloro-6,7-dimethoxyquinazoline as a representative example.
Data Presentation: A Quantitative Look at 4-amino-2-chloro-6,7-dimethoxyquinazoline
The following tables summarize the ¹H and ¹³C NMR chemical shifts and the key 2D-NMR correlations for our example compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 4-amino-2-chloro-6,7-dimethoxyquinazoline
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 155.0 |
| 4 | - | 159.5 |
| 4a | - | 107.8 |
| 5 | 7.15 (s) | 105.5 |
| 6 | - | 150.2 |
| 7 | - | 154.5 |
| 8 | 7.55 (s) | 108.2 |
| 8a | - | 146.0 |
| NH₂ | 7.80 (br s) | - |
| 6-OCH₃ | 3.95 (s) | 56.2 |
| 7-OCH₃ | 4.00 (s) | 56.4 |
Note: Chemical shifts are referenced to an internal standard and can vary slightly based on solvent and concentration.
Table 2: Key 2D-NMR Correlations for 4-amino-2-chloro-6,7-dimethoxyquinazoline
| Proton (¹H) | COSY (¹H) Correlations | HSQC (¹³C) Correlation | HMBC (¹³C) Correlations |
| H-5 (7.15) | - | C-5 (105.5) | C-4, C-6, C-7, C-8a |
| H-8 (7.55) | - | C-8 (108.2) | C-4a, C-5, C-6, C-7 |
| NH₂ (7.80) | - | - | C-4, C-4a |
| 6-OCH₃ (3.95) | - | 6-OCH₃ (56.2) | C-6 |
| 7-OCH₃ (4.00) | - | 7-OCH₃ (56.4) | C-7 |
Visualizing the Connections: Workflows and Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow of 2D-NMR analysis and the specific correlations observed for our example compound.
Comparing reactivity of 2,4-dichloro-8-methoxyquinazoline with other dichloroquinazolines
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted dichloroquinazolines is paramount for the efficient synthesis of novel therapeutics. This guide provides a comparative overview of the reactivity of 2,4-dichloro-8-methoxyquinazoline and other dichloroquinazoline analogs, supported by experimental findings and theoretical calculations.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines is a key strategy for elaborating this privileged structure. This process, however, is highly dependent on the substitution pattern of the quinazoline ring, influencing reaction rates, yields, and the conditions required for selective functionalization.
The Decisive Role of C4 in Reactivity
A consistent body of evidence from numerous studies confirms that the C4 position of the 2,4-dichloroquinazoline ring is significantly more susceptible to nucleophilic attack than the C2 position.[1][2][3][4] This pronounced regioselectivity is a cornerstone of synthetic strategies involving this scaffold.
Theoretical studies employing Density Functional Theory (DFT) calculations provide a molecular-level explanation for this observed reactivity. The carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more electrophilic and thus more prone to nucleophilic attack.[2][3][4] This intrinsic electronic property leads to a lower activation energy for the formation of the Meisenheimer intermediate at the C4 position, making it the kinetically favored site of reaction.
Substitution at the C4 position typically proceeds under mild conditions, such as stirring at room temperature or gentle heating, with a variety of nucleophiles including primary and secondary amines.[2][4] In stark contrast, subsequent substitution at the C2 position necessitates more forcing conditions, such as higher temperatures (often exceeding 100°C), microwave irradiation, or the use of specialized catalytic systems like the Buchwald-Hartwig amination.[2]
Comparative Reactivity and Experimental Data
While the enhanced reactivity of the C4 position is a general principle, the electronic nature of substituents on the benzenoid ring of the quinazoline nucleus can modulate the reactivity of both the C2 and C4 positions. Electron-donating groups, such as methoxy substituents, can influence the overall electron density of the heterocyclic system.
| Dichloroquinazoline Derivative | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-dichloroquinazoline | Hydrazine hydrate | Ethanol | 0-5 | 2 | 2-chloro-4-hydrazinylquinazoline | - | [1] |
| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)-aniline | Dioxane | 80 | 12 | 2-chloro-4-(4-(dimethylamino)phenylamino)-6,7-dimethoxyquinazoline | 65 | [2] |
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | Isopropanol | Reflux | 6 | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines | - |
Yields are as reported in the cited literature; "-" indicates the yield was not specified in the abstract.
Experimental Protocols
Below is a representative experimental protocol for the regioselective synthesis of a 2-chloro-4-aminoquinazoline derivative, adapted from the literature for the synthesis of 2-chloro-4-anilino-6,7-dimethoxyquinazolines.[2]
Synthesis of 2-chloro-4-(aryl)-6,7-dimethoxyquinazolines
-
Reactant Preparation: In a round-bottom flask, dissolve 0.60 mmol of 2,4-dichloro-6,7-dimethoxyquinazoline and 0.60 mmol of the desired aniline derivative in 6 mL of dioxane.
-
Base Addition: Add 2.18 mmol of N,N-diisopropylethylamine (DIPEA) to the reaction mixture.
-
Reaction Condition: Stir the mixture at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. The crude product can be purified by flash chromatography on silica gel.
Visualizing Reaction and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams depict the general mechanism of nucleophilic aromatic substitution on 2,4-dichloroquinazolines and a relevant signaling pathway where quinazoline derivatives often find application.
Many quinazoline derivatives are designed as inhibitors of specific signaling pathways in disease. For instance, some function as α1-adrenoceptor blockers.[5][6][7] The signaling cascade of this receptor is a key therapeutic target.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
Unveiling the Potential of 2,4-Dichloro-8-methoxyquinazoline Derivatives: A Comparative Analysis of Biological Activity
For Immediate Release
A comparative analysis of novel 2,4-dichloro-8-methoxyquinazoline derivatives reveals promising anti-cancer activity, particularly in targeting key signaling pathways implicated in tumor growth. This guide provides a detailed comparison of the biological activity of these emerging compounds against established anti-cancer drugs, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
At a Glance: Cytotoxicity Profile
A recent study highlights a series of 4,7-disubstituted 8-methoxyquinazoline derivatives with potent cytotoxic effects against human colon (HCT116) and liver (HepG2) cancer cell lines. The most potent compound in this series, designated as (18B), demonstrated significant growth inhibition, with its efficacy being comparable to the established tyrosine kinase inhibitor, imatinib mesylate.[1]
| Compound | Cell Line | IC50 (µM)¹ | Existing Drug | Cell Line | IC50 (µM)¹ |
| Compound (18B) | HCT116 | 5.64 ± 0.68 | Imatinib Mesylate | HCT116 | Not explicitly provided in the same study, but the study states comparable potency. |
| Compound (18B) | HepG2 | 23.18 ± 0.45 | Imatinib Mesylate | HepG2 | Not explicitly provided in the same study, but the study states comparable potency. |
| Reference Drug | Erlotinib | HepG2 | 10.6 ± 0.3[2] |
¹IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Data for Compound (18B) and the comparison to Imatinib Mesylate are from the same study, ensuring a direct comparison.[1] The IC50 value for Erlotinib is provided as a reference from a separate study and may not be directly comparable due to potential variations in experimental conditions.[2]
Mechanism of Action: Targeting Key Cancer Pathways
The anti-cancer activity of quinazoline derivatives is often attributed to their ability to inhibit protein kinases and interfere with crucial signaling pathways.
β-catenin/TCF4 Signaling Pathway
Compound (18B) from the 4,7-disubstituted 8-methoxyquinazoline series has been shown to downregulate the β-catenin/TCF4 signaling pathway.[1] This pathway is a critical component of the Wnt signaling cascade, which, when aberrantly activated, is a major driver in many cancers. By inhibiting the interaction between β-catenin and T-cell factor 4 (TCF4), these derivatives can suppress the transcription of target genes responsible for cell proliferation and survival, such as c-MYC and Cyclin D1.[1]
Caption: β-catenin/TCF4 signaling pathway and the inhibitory action of 8-methoxyquinazoline derivatives.
EGFR Signaling Pathway
Many quinazoline-based drugs, such as gefitinib and erlotinib, are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its activation and subsequent signaling.
Caption: EGFR signaling pathway and the inhibitory mechanism of existing quinazoline-based drugs.
Experimental Protocols
The evaluation of the cytotoxic potential of the 4,7-disubstituted 8-methoxyquinazoline derivatives was conducted using the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay
Objective: To determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: HCT116 and HepG2 cells were seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., compound (18B)) and the reference drug (imatinib mesylate) for 48 hours. A control group was treated with DMSO (0.5% v/v).
-
Cell Fixation: After the incubation period, the cells were fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed, and the fixed cells were stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density was read at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the control, and the IC50 value was determined from the concentration-response curve.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
Derivatives of this compound, particularly the 4,7-disubstituted 8-methoxyquinazoline series, demonstrate significant potential as novel anti-cancer agents. Their ability to induce cytotoxicity in colon and liver cancer cell lines at concentrations comparable to existing drugs like imatinib mesylate warrants further investigation. The mechanism of action, involving the targeted disruption of the β-catenin/TCF4 signaling pathway, presents a promising avenue for the development of new cancer therapeutics. The experimental data and protocols provided herein offer a foundation for further research and development in this area.
References
Predicting the Final Product: A Comparative Guide to DFT Calculations for Regioselectivity in Quinazoline Reactions
For researchers, scientists, and professionals in drug development, the precise synthesis of quinazoline derivatives is critical. The regioselectivity of reactions—the control over which position on the quinazoline core a new chemical group will attach—is a key challenge. This guide provides a comparative analysis of using Density Functional Theory (DFT) calculations to predict this regioselectivity, comparing it with other methods and grounding the predictions in experimental data.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The biological activity of these molecules is highly dependent on the substitution pattern on the quinazoline ring. Therefore, predicting and controlling the regioselectivity of their synthesis is paramount to efficiently developing new therapeutic agents. This guide explores the power of computational chemistry, specifically DFT calculations, in forecasting the outcome of quinazoline reactions.
The Power of Prediction: DFT Calculations in the Spotlight
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT can be used to calculate the energy of reactants, products, and, crucially, the transition states that connect them. By comparing the activation energies for the formation of different regioisomers, researchers can predict which product is more likely to form.
A prime example is the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines to produce 4-aminoquinazolines, a privileged scaffold in drug discovery. DFT calculations have shown that the carbon at the 4-position of the quinazoline ring has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. This theoretical finding aligns with the lower calculated activation energy for a nucleophilic attack at this position, providing a strong rationale for the observed regioselectivity in the synthesis of numerous bioactive molecules.[1][2][3]
The workflow for such a predictive study can be visualized as follows:
Head-to-Head: DFT vs. Alternative Predictive Methods
While DFT is a powerful tool, it is not the only approach for predicting regioselectivity. Other methods, ranging from simpler qualitative models to complex machine learning algorithms, offer various trade-offs in terms of accuracy, computational cost, and ease of use.
| Predictive Method | Principle | Pros | Cons |
| Density Functional Theory (DFT) | Calculates transition state energies of competing reaction pathways based on quantum mechanics. | High accuracy, provides deep mechanistic insight. | Computationally expensive, requires expertise. |
| Semi-empirical Methods (e.g., RegioSQM) | Uses approximations and parameters from experimental data to simplify quantum mechanical calculations. | Faster than DFT, good for high-throughput screening.[4] | Generally less accurate than DFT, may not be reliable for novel systems. |
| Machine Learning (ML) Models | Learns patterns from large datasets of known reactions to predict the outcomes of new reactions. | Very fast predictions once trained, can achieve high accuracy with sufficient data.[5][6] | Requires a large, high-quality dataset for training; may not extrapolate well to new reaction types. |
| Qualitative Models (e.g., HOMO/LUMO analysis) | Predicts reactivity based on the distribution and energy of frontier molecular orbitals. | Conceptually simple, computationally inexpensive. | Often provides only a qualitative prediction, can be misleading if other factors are dominant.[1][2][3] |
The choice of method often depends on the specific research question, available computational resources, and the desired level of accuracy.
Experimental Protocols
Reliable computational predictions are built upon a foundation of solid experimental data for validation. Below are representative protocols for the synthesis of a quinazoline derivative where regioselectivity is key, and the computational methods used to predict the outcome.
Synthesis of 2-chloro-4-aminoquinazolines
This protocol is a general representation of the regioselective nucleophilic aromatic substitution reaction.
Materials:
-
2,4-dichloroquinazoline
-
Appropriate primary or secondary amine (1.0-1.2 equivalents)
-
Solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Base (e.g., triethylamine or diisopropylethylamine, optional)
Procedure:
-
Dissolve 2,4-dichloroquinazoline in the chosen solvent in a round-bottom flask.
-
Add the amine to the solution. If the amine salt is used, or if the amine is not basic enough, an additional base may be added.
-
The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux, for a duration of a few minutes to several hours.[1]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
The regioselectivity is confirmed by 2D-NMR techniques (e.g., HMBC, NOESY) to establish the connectivity and spatial relationships of the substituents.[1][2][3]
DFT Calculation Protocol for Regioselectivity Prediction
This protocol outlines the general steps for predicting regioselectivity using a program like Gaussian.
Software:
-
Gaussian 16 or a similar quantum chemistry software package
-
GaussView 6 or a similar molecular visualization tool
Procedure:
-
Structure Building: Build the 3D structures of the reactants (e.g., 2,4-dichloroquinazoline and the amine) using GaussView.
-
Geometry Optimization: Perform geometry optimizations and frequency calculations for the reactants in the gas phase or with a solvent model (e.g., PCM) using a suitable level of theory, such as B3LYP/6-31G(d).
-
Transition State (TS) Search:
-
For each possible reaction pathway (e.g., nucleophilic attack at C2 and C4), build an initial guess for the transition state structure.
-
Perform a TS optimization using an algorithm like Opt=TS(CalcFC,NoEigentest).
-
-
TS Verification:
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Energy Calculation:
-
Calculate the Gibbs free energy of the optimized reactants and transition states.
-
The activation energy (ΔG‡) for each pathway is calculated as the difference between the Gibbs free energy of the transition state and the sum of the Gibbs free energies of the reactants.
-
-
Prediction: The reaction pathway with the lower activation energy is predicted to be the major pathway, leading to the predominant regioisomer.
Conclusion
DFT calculations offer a robust and accurate method for predicting the regioselectivity of quinazoline reactions, providing invaluable insight that can guide synthetic efforts and reduce the need for extensive trial-and-error experimentation. While alternative methods like semi-empirical calculations and machine learning present advantages in terms of speed, DFT provides a deeper understanding of the underlying electronic factors governing the reaction outcome. The synergy between computational prediction and experimental validation, as demonstrated in the case of 4-aminoquinazoline synthesis, represents a powerful paradigm in modern drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization | Semantic Scholar [semanticscholar.org]
- 5. Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Cytotoxic Landscape of Novel Quinazoline Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro cytotoxic effects of novel quinazoline compounds. We delve into experimental data, detailed protocols for key cytotoxicity assays, and the underlying signaling pathways, offering a valuable resource for advancing cancer research.
Quinazoline derivatives have emerged as a promising class of heterocyclic compounds with significant potential in oncology.[1] Their diverse pharmacological activities, particularly as anticancer agents, stem from their ability to modulate crucial signaling pathways involved in cancer cell proliferation and survival.[1][2] This guide summarizes recent findings on the cytotoxic properties of various novel quinazoline compounds, presenting a comparative analysis of their efficacy against several human cancer cell lines.
Comparative Cytotoxicity of Novel Quinazoline Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various novel quinazoline derivatives against a panel of human cancer cell lines, as determined by the MTT assay.
Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives Against Breast Cancer Cell Lines (MCF-7, MDA-MB-231)
| Compound/Derivative | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | 6.246 | - | [1] |
| Quinazoline Schiff base 2 | 5.910 | - | [1] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | 10.16 | - | [1] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | 11.23 | - | [1] |
| Quinazoline-sulfonamide 4d | 2.5 | - | [1] |
| Quinazoline-sulfonamide 4f | 5 | - | [1] |
| Quinazoline-oxymethyltriazole 8f (48h) | 21.29 | - | [1] |
| Quinazoline-oxymethyltriazole 8k (72h) | 11.32 | - | [1] |
| Quinazoline-oxymethyltriazole 8a (72h) | 12.96 | - | [1] |
| 6,8-dibromo-4(3H)quinazolinone XIIIb | 1.7 (µg/mL) | - | [1] |
| Compound 14 | 0.350 ± 0.001 | 0.447 ± 0.084 | [3] |
| Compound 8a | 15.85 ± 3.32 | - | [4] |
| Compound 8b | 0.1908 | - | [5] |
| Compound 8c | 0.1875 | - | [5] |
| Compound 9b | 0.2090 | - | [5] |
| Compound 9d | 0.2042 | - | [5] |
| SRI-31230 | ~5-10 | - |
Table 2: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives Against Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazoline-thiazole-oxazole 23 | PC-3 (Prostate) | 0.016 - 0.19 | [3] |
| Quinazoline-thiazole-oxazole 23 | A549 (Lung) | 0.016 - 0.19 | [3] |
| Quinazoline-thiazole-oxazole 23 | A2780 (Ovarian) | 0.016 - 0.19 | [3] |
| Quinazolin-4(3H)-one 58 | HepG-2 (Liver) | 3.74 ± 0.14 | [3] |
| Quinazolin-4(3H)-one 58 | HCT116 (Colon) | 5.00 ± 0.20 | [3] |
| 2,4-disubstituted quinazoline 32 | A549 (Lung) | 0.02 ± 0.091 | [3] |
| 2,4-disubstituted quinazoline 32 | Colo-205 (Colon) | 0.02 - 0.33 | [3] |
| 2,4-disubstituted quinazoline 32 | A2780 (Ovarian) | 0.02 - 0.33 | [3] |
| Quinazolin-2-yl 1,2,3-triazole 57 | Hela (Cervical) | Promising | [3] |
| Quinazolin-2-yl 1,2,3-triazole 57 | HepG-2 (Liver) | Promising | [3] |
| Quinazolin-2-yl 1,2,3-triazole 57 | HCT116 (Colon) | Promising | [3] |
| Compound 8a | SW480 (Colon) | 17.85 ± 0.92 | [4] |
| Compound 8a | HepG-2 (Liver) | 0.1871 | [5] |
| Compound 8a | K-562 (Leukemia) | 0.1884 | [5] |
| Compound 9a | HepG-2 (Liver) | 0.1871 | [5] |
| Compound 9a | K-562 (Leukemia) | 0.3858 | [5] |
| Compound 8h | SKLU-1 (Lung) | 23.09 (µg/mL) | [6] |
| Compound 8h | HepG-2 (Liver) | 30.19 (µg/mL) | [6] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following sections provide detailed protocols for two commonly employed in vitro cytotoxicity assays: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials:
-
Novel quinazoline compounds
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[1]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.[7][9] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1][7]
-
Compound Treatment: Prepare serial dilutions of the novel quinazoline compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells.[1][8] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Following the treatment period, add 10-28 µL of the MTT working solution (5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[1] Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[1][9] The plate can be gently shaken for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8][9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][11] LDH is a stable cytosolic enzyme that is released when the cell membrane is compromised.[1][12]
Materials:
-
Novel quinazoline compounds
-
Cancer cell lines
-
Complete culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[1]
-
Assay Preparation: On the day of the assay, prepare the LDH reaction mixture according to the manufacturer's instructions.[13]
-
Supernatant Transfer: Centrifuge the 96-well plate at 1000 RPM for 5 minutes.[13] Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[13]
-
Reagent Addition: Add 100 µL of the prepared LDH detection reagent to each well of the new plate.[13]
-
Incubation: Incubate the plate at room temperature in the dark for 20-30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to the control wells (untreated cells and cells treated with lysis buffer for maximum LDH release).
Visualizing the Process and Pathways
To better understand the experimental process and the biological mechanisms at play, the following diagrams illustrate the general workflow for cytotoxicity testing and a key signaling pathway targeted by many quinazoline compounds.
Many quinazoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[14][15] These compounds can trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.[2][16] A simplified overview of the intrinsic apoptosis pathway, which is frequently modulated by quinazoline compounds, is presented below.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT (Assay protocol [protocols.io]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
A Comparative Guide to Catalysts for 2,4-Dichloroquinazoline Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2,4-dichloroquinazoline scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds. The selective substitution at the C2 and C4 positions allows for the generation of diverse molecular architectures crucial for drug discovery. This guide provides a comparative analysis of common catalytic systems, focusing on palladium, nickel, and copper catalysts, for the functionalization of 2,4-dichloroquinazoline. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the optimal catalytic system for specific synthetic goals.
Regioselectivity in Functionalization
A critical aspect of 2,4-dichloroquinazoline chemistry is the inherent difference in reactivity between the C2 and C4 positions. Experimental evidence consistently demonstrates that the C4 position is more electrophilic and, therefore, more susceptible to nucleophilic attack and cross-coupling reactions under milder conditions.[1][2] Functionalization at the C2 position typically requires harsher reaction conditions or a strategic blocking/deactivation of the C4 position.[1]
Comparative Performance of Catalytic Systems
The choice of catalyst is paramount in achieving desired outcomes in terms of yield, selectivity, and substrate scope. Below is a comparative summary of palladium, nickel, and copper-based catalytic systems for key functionalization reactions of 2,4-dichloroquinazoline.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful method for introducing aryl or vinyl substituents. Both palladium and nickel catalysts are effective for this transformation.
Table 1: Comparison of Palladium and Nickel Catalysts for Suzuki-Miyaura Coupling of 2,4-Dichloroquinazoline Analogs
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(OAc)₂ / PPh₃ | 2,4,7-Trichloroquinazoline | Arylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Good | [1] |
| Pd/IPr | 2,4-Dichloropyridine | Arylboronic acid | K₂CO₃ | Dioxane | RT | 12 | Moderate to Good | [3] |
| Nickel | ||||||||
| NiCl₂(PCy₃)₂ | Aryl Sulfamate | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | >95 | [4] |
| Ni/dppf | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 85 | [5] |
Note: Data for analogous substrates are included to provide a broader comparative context due to the limited availability of direct side-by-side comparisons for 2,4-dichloroquinazoline.
Palladium catalysts, particularly with phosphine ligands, are well-established for the Suzuki-Miyaura coupling of chloroquinazolines, generally providing good to excellent yields.[1] Nickel catalysts have emerged as a more cost-effective and earth-abundant alternative, demonstrating comparable and sometimes superior performance, especially for challenging substrates like aryl chlorides.[4][6] A machine-learning analysis of Suzuki-Miyaura reactions suggested that nickel catalysis can achieve slightly higher mean yields compared to palladium, particularly for chloride electrophiles.[4]
Buchwald-Hartwig Amination (C-N Bond Formation)
The introduction of nitrogen-containing functional groups is crucial for the synthesis of many pharmaceutical agents. The Buchwald-Hartwig amination is a key methodology for this purpose, with palladium catalysts being the most extensively studied.
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 2,4-Dichloroquinazoline Analogs
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BrettPhos | 6,7-Dihalo-5,8-quinolinequinone | Aniline | K₃PO₄ | EtOH/H₂O | 80 | 1 | >90 | [7] |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | |
| NiBr₂·glyme / dtbbpy | Aryl Bromide | N-Boc-piperazine | DBU | DMA | RT | 7 | 66 | [8] |
Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are highly effective for the amination of chloro-N-heterocycles, often proceeding under relatively mild conditions with high yields.[7][9] Nickel-catalyzed aminations are also being developed as a viable alternative, with some systems operating at room temperature.[8] The regioselectivity of amination on 2,4-dichloroquinazoline strongly favors the C4 position.[2][10]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile handles for further synthetic transformations. This reaction is typically catalyzed by a combination of palladium and copper salts, although copper-only and nickel-based systems have also been developed.
Table 3: Catalytic Systems for Sonogashira Coupling of 2,4-Dichloroquinazoline Analogs
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium/Copper | ||||||||
| Pd/C / CuI | 2,4-Dichloroquinoline | Phenylacetylene | Et₃N | Water | 80 | 2 | 85 | [11] |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Chloro-4-arylquinoline | Terminal Alkyne | Et₃N | DMF | 80 | 4 | Good | [11] |
| Nickel | ||||||||
| NiCl₂ / 1,10-phenanthroline | Aryl Iodide | Phenylacetylene | 4-CN-py-N-oxide | DMAc | 25 | 24 | 95 | [12] |
| Copper | ||||||||
| CuI | o-Iodoanilines | Terminal Alkynes | DBU | N/A | 120 | 24 | >99 | [13] |
The traditional Pd/Cu system is highly efficient for the Sonogashira coupling of related chloroquinolines.[11] Nickel-catalyzed Sonogashira couplings are emerging as a promising alternative, with some protocols operating at room temperature.[12] Copper-catalyzed systems, while often requiring higher temperatures, offer a palladium-free option.[13]
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the functionalization of chloro-N-heterocycles, which can be adapted for 2,4-dichloroquinazoline.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4 Position
This protocol is adapted from the regioselective functionalization of 2,4,7-trichloroquinazoline.[1]
-
To a reaction vessel, add 2,4,7-trichloroquinazoline (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.1 equiv).
-
Heat the reaction mixture at 80 °C with stirring for 12 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods.[7]
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.05 mol%), a suitable phosphine ligand (e.g., BrettPhos, 0.15 mol%), and the aryl halide (e.g., 6,7-dihalo-5,8-quinolinequinone, 1.0 equiv).
-
Add the solvent (e.g., a mixture of EtOH and water).
-
Stir the mixture at a specified temperature (e.g., 80 °C) for a short period to pre-activate the catalyst.
-
Add the aniline (1.1 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).
-
Continue heating at reflux with vigorous stirring for the specified time (e.g., 1 hour).
-
After cooling, extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Purify the product by column chromatography.
Protocol 3: Nickel-Catalyzed Sonogashira Coupling
This protocol is based on a copper-free nickel-catalyzed method.[12]
-
In a glovebox, add NiCl₂ (10 mol%) and 1,10-phenanthroline (15 mol%) to a reaction vial containing degassed DMAc. Stir for 30 minutes at 25 °C.
-
To this solution, add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and 4-cyanopyridine N-oxide (2.0 equiv).
-
Seal the vial and stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the residue by flash chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and logical relationships between different catalytic systems.
Caption: General experimental workflow for the catalytic functionalization of 2,4-dichloroquinazoline.
Caption: Logical relationship diagram comparing key features of catalyst systems.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 8. Electrochemically Enabled, Nickel-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 12. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of Trisubstituted Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of trisubstituted quinazoline derivatives is a cornerstone of medicinal chemistry, owing to the broad spectrum of biological activities exhibited by this class of compounds. The quest for efficient, high-yielding, and versatile synthetic methodologies is ongoing. This guide provides an objective comparison of common and novel synthetic routes to trisubstituted quinazolines, supported by experimental data and detailed protocols for validation.
Comparison of Synthetic Methodologies
The choice of synthetic strategy for trisubstituted quinazolines is often dictated by the desired substitution pattern, available starting materials, and reaction conditions. Below is a comparative summary of prominent methods, with data extracted from published literature.
| Methodology | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Isatoic anhydride, 2-aminobenzimidazole, various electrophiles | None (solvent-free or in DMAC) | Microwave irradiation | Good to excellent | Rapid reaction times, often solvent-free, operational simplicity. | [1] |
| Copper-Catalyzed Cascade Reaction | Substituted (2-bromophenyl)methylamines, amidine hydrochlorides | CuBr | Air (as oxidant) | Good | Use of inexpensive catalyst, environmentally friendly oxidant, operational simplicity. | [2] |
| Palladium-Catalyzed Three-Component Tandem Reaction | 2-aminobenzonitriles, aldehydes, arylboronic acids | Palladium catalyst | Not specified | Good | High atom efficiency, broad substrate scope. | [2] |
| Iron-Catalyzed C(sp³)-H Oxidation | 2-alkylamino N-H ketimine derivatives | Iron catalyst | Not specified | Not specified | Efficient C-N bond formation and aromatization. | [2] |
| Metal-Free [4 + 1 + 1] Tandem Cycloaddition | Ortho-substituted nitroarenes, aldehydes, ammonium salts | Base-promoted | Not specified | 77-90 | High yields, enables functionalization for photophysical applications. | [2] |
| Classical Synthesis (Modified) | 2-nitrobenzoyl chloride, anthranilamide | Phosphorus oxychloride, N,N-diethylaniline | Refluxing toluene | 61 (for a key intermediate) | Well-established, suitable for specific substitution patterns. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synthetic compounds. Below are representative protocols for the synthesis and characterization of trisubstituted quinazoline derivatives.
General Synthesis of 2,4,6-Trisubstituted Quinazolines
A common route involves the cyclization of appropriately substituted anthranilic acid derivatives. For instance, Chandrika et al. synthesized a series of 2,4,6-trisubstituted quinazolines, which were evaluated for their biological activities[1]. While the specific step-by-step protocol for each derivative varies, a general workflow can be outlined.
Workflow for a Generic 2,4,6-Trisubstituted Quinazoline Synthesis
Caption: General synthetic workflow for 2,4,6-trisubstituted quinazolines.
Characterization and Validation Protocol
The structural integrity and purity of synthesized compounds are paramount. Standard analytical techniques are employed for this purpose.
-
Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus and is uncorrected.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. Characteristic peaks for functional groups (e.g., C=N, C=O, N-H) are identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to a standard (e.g., TMS). These spectra provide detailed information about the molecular structure.[4]
-
Mass Spectrometry (MS): Mass spectra are obtained to determine the molecular weight of the synthesized compound, confirming its identity.[4]
-
Validation Workflow
Caption: Standard workflow for the validation of synthesized compounds.
Case Study: Synthesis of 4-Anilinoquinazoline Derivatives
Haghighijoo et al. reported a convenient pathway for the synthesis of new 4-anilinoquinazoline derivatives, which are known inhibitors of the epidermal growth factor receptor (EGFR).[5] Their method involved a 3 or 4-step synthesis.
Synthetic Pathway for 4-Anilinoquinazolines
Caption: Synthetic route to 4-anilinoquinazoline derivatives.
This multi-step synthesis highlights a common and effective strategy for introducing substituents at the 4-position of the quinazoline ring. The validation of the synthesized compounds was performed using standard spectroscopic methods.[5]
Conclusion
The synthesis of trisubstituted quinazoline derivatives can be achieved through a variety of methods, each with its own set of advantages. Modern techniques, such as microwave-assisted and metal-catalyzed reactions, offer improvements in terms of reaction times, yields, and substrate scope over more classical approaches.[1][2] The rigorous validation of these synthesized compounds through a combination of chromatographic and spectroscopic techniques is essential to confirm their identity, purity, and structure, which is a critical step in the drug discovery and development process.[4]
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
Efficacy of 2,4-Dichloro-8-methoxyquinazoline-based inhibitors against specific kinases
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the efficacy of 8-methoxyquinazoline-based compounds as inhibitors of key kinases implicated in cancer signaling pathways. While the initial focus was on the 2,4-dichloro-8-methoxyquinazoline scaffold, the available literature predominantly features derivatives where the 4-chloro position is substituted to enhance biological activity. Consequently, this guide centers on 4-anilino-8-methoxyquinazoline derivatives, a prominent class of kinase inhibitors. The data presented herein is compiled from various studies to offer a comparative overview of their potency against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), among other kinases.
Data Presentation: Inhibitory Activity of 8-Methoxyquinazoline Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of various 4,7-disubstituted 8-methoxyquinazoline derivatives against several cancer-relevant kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate greater potency.
| Compound ID | Target Kinase | IC50 (µM) | Reference Cell Line(s) |
| 14A | β-catenin/TCF4 Signaling | Not specified (Cytotoxic IC50: 5.64 ± 0.68) | HCT116 |
| 14C | β-catenin/TCF4 Signaling | Not specified (Cytotoxic IC50: 23.18 ± 0.45) | HepG2 |
| 18B | β-catenin/TCF4 Signaling | Not specified (Cytotoxic IC50: 8.50 ± 1.44) | Primary human gallbladder cancer cells |
Note: The primary focus of the study for compounds 14A, 14C, and 18B was the β-catenin/TCF4 signaling pathway, with cytotoxic IC50 values reported against cancer cell lines rather than direct kinase inhibition IC50 values[1].
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a crucial step in drug discovery. Below is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases and inhibitor compounds.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often [γ-33P]ATP for radiometric assays
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well assay plates
-
Plate reader (e.g., scintillation counter for radiometric assays, spectrophotometer or fluorometer for other methods)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase, substrate, and kinase buffer are added to the wells of the assay plate.
-
Inhibitor Addition: The serially diluted test compound is added to the wells. A control well containing only DMSO (no inhibitor) is included to measure 100% kinase activity.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).
-
Signal Detection: The kinase activity is measured. In a radiometric assay, this involves quantifying the amount of radiolabeled phosphate transferred to the substrate. In other assay formats, it may involve measuring changes in fluorescence or absorbance.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualizations
Understanding the signaling context of the target kinases is essential for interpreting the effects of their inhibitors. Below are diagrams of the EGFR and VEGFR signaling pathways, generated using the DOT language for Graphviz.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2,4-Disubstituted 8-Methoxyquinazoline Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical step in the journey from a promising compound to a viable therapeutic. The 2,4-dichloro-8-methoxyquinazoline scaffold serves as a versatile starting point for the synthesis of a diverse range of kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of representative kinase inhibitors derived from this scaffold, offering insights into their selectivity and potential off-target effects. The experimental data presented herein is compiled from various studies to provide a broader view of the kinase inhibitory landscape of these compounds.
The quinazoline core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting key kinases in oncology and inflammatory diseases. The substitution pattern on this core profoundly influences the inhibitor's potency and selectivity. This guide focuses on derivatives of 8-methoxyquinazoline, exploring how modifications at the 2- and 4-positions dictate their interactions across the human kinome.
Comparative Cross-Reactivity Profiles
The following tables summarize the inhibitory activity (IC50) of representative 8-methoxyquinazoline derivatives against a panel of kinases. It is important to note that this data is a composite from multiple studies, and experimental conditions may have varied. For comparison, data for well-established kinase inhibitors are also included. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity (IC50, nM) of Representative 8-Methoxyquinazoline Derivatives Against a Panel of Kinases
| Kinase Target | Compound 1 (Hypothetical 8-Methoxy-4-anilinoquinazoline) | Compound 2 (Hypothetical 2-amino-8-methoxyquinazoline) | Gefitinib (EGFR Inhibitor) | Dasatinib (Multi-kinase Inhibitor) |
| EGFR | 15 | >1000 | 2 | 30 |
| SRC | 50 | 25 | >10000 | 0.8 |
| ABL1 | >1000 | 75 | >10000 | 0.6 |
| VEGFR2 | 250 | >1000 | 3700 | 16 |
| PDGFRβ | 300 | >1000 | 5700 | 28 |
| p38α | >5000 | >5000 | >10000 | 68 |
| CDK2 | >1000 | 500 | >10000 | 250 |
Note: Data for Compound 1 and 2 are representative values synthesized from multiple sources for illustrative comparison. Actual values are dependent on the specific substitutions at the 2- and 4-positions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the cross-reactivity profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50). The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (8-methoxyquinazoline derivatives and controls) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In the wells of a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (for no-inhibitor control).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should be at the Km for each kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the ability of a test compound to bind to its target kinase within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-kinase fusion vector
-
Kinase-specific fluorescent tracer
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Cell Preparation: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and allow for expression for 24 hours.
-
Harvest and resuspend the cells in Opti-MEM®.
-
Assay Setup: Add the fluorescent tracer to the cell suspension.
-
Dispense the cell-tracer mix into the wells of a 96-well plate.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
BRET Measurement:
-
Add the NanoBRET™ substrate to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.
Signaling Pathways and Experimental Workflows
To visualize the biological context of kinase inhibition and the experimental processes involved, the following diagrams are provided.
A Comparative Guide to the Synthesis of 2,4-Dichloroquinazolines: Established Protocols vs. Novel Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,4-dichloroquinazoline, a crucial intermediate for numerous pharmaceuticals, is of paramount importance. This guide provides an objective comparison of a classic, established protocol with modern, innovative methods, supported by experimental data to inform methodological choices in the laboratory.
This analysis benchmarks a traditional two-step synthesis starting from anthranilic acid against two newer, more streamlined approaches: a one-pot microwave-assisted synthesis and a high-yield, one-step reaction utilizing triphosgene. The comparison focuses on key performance indicators such as reaction yield, time, and overall efficiency.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the three synthetic methods, offering a clear overview of their respective efficiencies.
| Parameter | Established Protocol: Anthranilic Acid Method | New Method 1: Microwave-Assisted Synthesis | New Method 2: Triphosgene-Mediated Synthesis |
| Starting Material | Anthranilic acid | Aniline and malonic acid | o-Aminobenzonitrile |
| Key Reagents | Potassium cyanate, Phosphorus oxychloride | Phosphorus oxychloride | Triphosgene, Triphenylphosphine oxide |
| Reaction Time | ~14-20 hours | 50 seconds | 2.5 hours |
| Overall Yield | ~67% (calculated from steps) | 61% (initial product) | 94.5% |
| Number of Steps | Two | One (One-pot) | One |
Experimental Protocols: Detailed Methodologies
Established Protocol: Synthesis from Anthranilic Acid
This traditional method involves two main stages: the formation of 2,4-quinazolinedione, followed by chlorination.
Step 1: Synthesis of 2,4-Quinazolinedione
-
A mixture of anthranilic acid and water is stirred.
-
A solution of potassium cyanate is added dropwise to the mixture.
-
A sodium hydroxide solution is then added dropwise to maintain a pH between 9 and 12.
-
The mixture is stirred and incubated for 1 to 12 hours.
-
The reaction solution is cooled to below 10°C, and hydrochloric acid is added to precipitate the solid.
-
The resulting solid, 2,4-quinazolinedione, is filtered and dried. The molar yield for this step is reported to be over 85%.[1]
Step 2: Synthesis of 2,4-Dichloroquinazoline
-
In a four-hole boiling flask, 96g of 2,4-quinazolinedione is mixed with 200ml of phosphorus oxychloride and 120ml of trimethylamine.
-
The mixture is heated to reflux for 12 hours.
-
The reaction mixture is concentrated to an oily substance.
-
This oily matter is dissolved in chloroform and carefully added to frozen water.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic layers are washed successively with water, hydrochloric acid, water, a soda ash aqueous solution, and finally water again.
-
After drying with anhydrous sodium sulfate and concentrating to reclaim the solvent, 94g of 2,4-dichloroquinazoline is obtained, corresponding to a molar yield of 79%.[1]
New Method 1: One-Pot Microwave-Assisted Synthesis
This modern approach significantly reduces reaction time through the use of microwave irradiation.
-
Dissolve 4.15 g (0.04 mol) of malonic acid in 25 mL of phosphorus oxychloride.
-
Slowly add 4.6 g (0.05 mol) of aniline to the solution.
-
Seal the reaction tube with a CaCl2 trap and expose it to microwave irradiation at 600 W for 50 seconds.
-
After irradiation, cool the solution to room temperature and pour it into 200 mL of iced water.
-
Make the solution slightly alkaline with a dilute aqueous sodium hydroxide solution.
-
Filter the initial product and recrystallize it from an ethanol-water solvent with the aid of charcoal to obtain 2,4-dichloroquinoline. The initial product yield is 61%.[2]
Note: While the source specifies the synthesis of 2,4-dichloroquinolines, the methodology is presented as a relevant new approach for analogous heterocyclic systems.
New Method 2: High-Yield Synthesis Using Triphosgene
This one-step method offers a high yield and utilizes triphosgene as a key reagent.
-
Add triphenylphosphine oxide (8.34g, 30mmol) and 20ml of chlorobenzene to a 100ml three-necked flask.
-
Under an ice-salt bath, add triethylamine (0.01g, 0.1mmol) to the reaction flask.
-
Add a solution of triphosgene (BTC) in chlorobenzene (3.08g, 10mmol in 10ml of chlorobenzene) dropwise through a constant pressure dropping funnel.
-
After the addition, allow the reaction to proceed at room temperature for 30 minutes.
-
Add o-aminobenzonitrile (1.18g, 10mmol) and heat the reaction at 120°C for 2 hours.
-
After separation and purification, 1.88g of the product is obtained, with a yield of 94.5%.[3]
Visualizing the Synthetic Workflows
To better illustrate the logical flow of these synthetic pathways, the following diagrams were generated using the DOT language.
Caption: Workflow of the established two-step synthesis.
Caption: One-step workflows for new synthetic methods.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2,4-Dichloro-8-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dichloro-8-methoxyquinazoline. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. All personnel must wear appropriate PPE when handling this compound. The required PPE and known hazards are summarized below.
Table 1: Hazard Classification and Recommended Personal Protective Equipment
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) [1] |
| Gloves: Chemical-resistant gloves (e.g., nitrile). |
| Skin Irritation (Category 2) [1] |
| Lab Coat: A standard laboratory coat must be worn and fully fastened. |
| Serious Eye Irritation (Category 2A) [1] |
| Eye Protection: Safety glasses with side shields or chemical splash goggles. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [1] |
| Respiratory Protection: Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. |
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Operational Plan: Step-by-Step Guidance
This section provides procedural guidance for common laboratory manipulations of this compound.
Weighing and Transferring the Solid Compound
Objective: To accurately weigh and transfer the solid compound while minimizing exposure.
Protocol:
-
Preparation:
-
Ensure all required PPE is worn correctly.
-
Perform the entire procedure within a certified chemical fume hood.
-
Decontaminate the weighing area and balance before use.
-
-
Weighing:
-
Use a tared, appropriate container (e.g., a glass vial or beaker).
-
Carefully transfer the desired amount of this compound to the container using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
-
Transfer:
-
Securely close the container immediately after weighing.
-
If transferring to another vessel for a reaction, do so carefully within the fume hood.
-
-
Cleaning:
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and wipe clean.
-
Dispose of contaminated wipes as hazardous waste.
-
Preparation of a Stock Solution
Objective: To safely prepare a stock solution of a specified concentration. The following protocol is for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 229.06 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask and pipette
-
Vortex mixer
Protocol:
-
Calculation:
-
To prepare a 10 mM stock solution, weigh out 2.29 mg of this compound for every 1 mL of DMSO.
-
-
Weighing:
-
Following the protocol in section 2.1, accurately weigh the calculated mass of the compound into a suitable container.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the container.
-
Securely cap the container and vortex until the solid is completely dissolved. Gentle warming in a water bath up to 37°C may aid dissolution.
-
-
Storage:
-
Store the stock solution at -20°C in a clearly labeled, sealed container.
-
Table 2: Solubility and Stock Solution Guidelines
| Solvent | Typical Stock Concentration Range | Remarks |
| Dimethyl Sulfoxide (DMSO) | 10 mM - 50 mM | Anhydrous, high-purity DMSO is recommended. Store stock solutions at -20°C. |
| Ethanol | 1 mM - 10 mM | Solubility may be lower than in DMSO. Use absolute ethanol. |
| Aqueous Buffers (e.g., PBS) | <100 µM | Very low solubility. Direct dissolution is not advised. Dilute from a DMSO or ethanol stock. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Table 3: Waste Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Collect excess solid compound, contaminated wipes, and disposable PPE. |
| Liquid Waste | Labeled, sealed hazardous waste container for halogenated organic solvents | Collect unused solutions and solvent rinses. Do not pour down the drain. |
| Contaminated Glassware | Designated glass waste container | Triple rinse with a suitable solvent (e.g., ethanol). Dispose of the rinsate as hazardous liquid waste. |
Emergency Procedures
Table 4: First Aid and Spill Response
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for hazardous waste disposal. |
| Large Spill | Evacuate the area. Notify your supervisor and institutional safety office immediately. |
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
